molecular formula C29H36N4O7 B10856651 Zifanocycline CAS No. 1420294-56-9

Zifanocycline

Cat. No.: B10856651
CAS No.: 1420294-56-9
M. Wt: 552.6 g/mol
InChI Key: LBKXOQRVWDAQSX-OMBSCLNISA-N
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Description

Zifanocycline is a useful research compound. Its molecular formula is C29H36N4O7 and its molecular weight is 552.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1420294-56-9

Molecular Formula

C29H36N4O7

Molecular Weight

552.6 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-9-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C29H36N4O7/c1-31(2)18-8-15(11-33-9-13-5-14(13)10-33)23(34)20-16(18)6-12-7-17-22(32(3)4)25(36)21(28(30)39)27(38)29(17,40)26(37)19(12)24(20)35/h8,12-14,17,22,34-35,38,40H,5-7,9-11H2,1-4H3,(H2,30,39)/t12-,13?,14?,17-,22-,29-/m0/s1

InChI Key

LBKXOQRVWDAQSX-OMBSCLNISA-N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN5CC6CC6C5)N(C)C

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN5CC6CC6C5)N(C)C

Origin of Product

United States

Foundational & Exploratory

Zifanocycline: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifanocycline (formerly KBP-7072) is a novel, third-generation aminomethylcycline antibiotic currently in clinical development.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, positioning it as a promising candidate for treating complex bacterial infections. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, including its mechanism of action, key experimental data, and representative protocols.

Discovery and Rationale

The discovery of this compound is rooted in the ongoing effort to combat the growing threat of antibiotic resistance. The tetracycline class of antibiotics, while historically effective, has been compromised by the emergence of resistance mechanisms, primarily ribosomal protection and efflux pumps. The development of third-generation tetracyclines, such as the aminomethylcyclines, aimed to overcome these resistance mechanisms.

The core strategy involved the chemical modification of the tetracycline scaffold, specifically at the C-9 position of minocycline. This led to the identification of a new class of compounds, the aminomethylcyclines, with potent activity against a wide range of pathogens, including those resistant to older tetracyclines.[3] this compound emerged from a lead optimization program focused on enhancing potency, expanding the spectrum of activity, and improving pharmacokinetic properties.[4] The addition of a dimethylaminomethyl group at the 9-position of the minocycline core is a key structural feature of this class.

G cluster_0 Discovery Funnel High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Initial Hits Lead Generation Lead Generation Hit Identification->Lead Generation Structure-Activity Relationship (SAR) Studies Lead Optimization Lead Optimization Lead Generation->Lead Optimization Improved Potency & PK/PD Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate Selection of this compound This compound This compound Preclinical Candidate->this compound

Caption: A generalized workflow for the discovery and selection of a preclinical candidate like this compound.

Synthesis Process

This compound is a semi-synthetic antibiotic, meaning it is synthesized from a naturally occurring precursor, in this case, minocycline. The synthesis involves the introduction of an aminomethyl group at the 9-position of the minocycline scaffold. While the specific, proprietary synthesis process for this compound is not publicly available, a representative synthesis of a 9-aminomethyl minocycline derivative can be illustrated based on published patents for similar compounds.

A plausible synthetic route involves the reaction of minocycline with an N-hydroxymethyl derivative of the desired amine in the presence of a strong acid.

G Minocycline Minocycline Reaction Acid-Catalyzed Electrophilic Substitution Minocycline->Reaction Intermediate Electrophilic Intermediate (e.g., N-hydroxymethyl derivative) Intermediate->Reaction This compound This compound Reaction->this compound Formation of 9-((dimethylamino)methyl) -minocycline

Caption: A simplified representation of the semi-synthetic pathway to this compound from a minocycline precursor.

Mechanism of Action

This compound, like other tetracyclines, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It specifically targets the 30S ribosomal subunit, a key component of the bacterial ribosome responsible for decoding messenger RNA (mRNA).

By binding to the 30S subunit, this compound sterically hinders the binding of aminoacyl-tRNA (tRNA) to the acceptor (A) site on the ribosome-mRNA complex. This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis and leading to a bacteriostatic effect. The modifications at the C-9 position are thought to enhance its binding affinity and overcome resistance mechanisms that would typically prevent binding of older tetracyclines.

G cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit A-Site Protein_Synthesis Protein Synthesis 30S_subunit->Protein_Synthesis Inhibition 50S_subunit 50S Subunit This compound This compound This compound->30S_subunit:f1 Binds to A-Site tRNA Aminoacyl-tRNA tRNA->30S_subunit:f1 Binding Blocked Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: The mechanism of action of this compound, illustrating the inhibition of bacterial protein synthesis.

Quantitative Data

Table 1: In Vitro Activity of this compound (MIC90)
PathogenMIC90 (µg/mL)
Staphylococcus aureus (including MRSA)< 1
Streptococcus pneumoniae (including PRSP)< 1
Haemophilus influenzae< 1
Moraxella catarrhalis< 1
Acinetobacter baumannii0.5

MIC90 (Minimum Inhibitory Concentration for 90% of isolates) data compiled from various in vitro studies.[5][6][7]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models
SpeciesRouteTmax (h)t1/2 (h)Oral Bioavailability (%)Protein Binding (%)
MouseOral0.5 - 46 - 1112 - 3277.5
RatOral0.5 - 46 - 1112 - 3269.8
DogOral0.5 - 46 - 1112 - 3264.5
MonkeyOral0.5 - 46 - 1112 - 3269.3
Human----69.2

Data from nonclinical pharmacokinetic studies.[5][6]

Experimental Protocols

Representative Protocol for the Synthesis of a 9-Aminomethyl Minocycline Derivative

This protocol is a generalized representation based on patent literature for the synthesis of similar compounds and should be adapted and optimized for specific reagents and conditions.

Materials:

  • Minocycline hydrochloride

  • N-hydroxymethyl derivative of the desired amine (e.g., N-(hydroxymethyl)dimethylamine)

  • Strong acid catalyst (e.g., methanesulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolve minocycline hydrochloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the strong acid catalyst and stir the mixture until the minocycline is fully dissolved.

  • Add the N-hydroxymethyl amine derivative to the reaction mixture.

  • Stir the reaction at room temperature for a specified period (e.g., 24 hours), monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of the quenching solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over the drying agent.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography to yield the final 9-aminomethyl minocycline derivative.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and HPLC.

Standard Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]

Materials:

  • This compound stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates to be tested

  • Sterile 96-well microtiter plates

  • Inoculator

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plates. The final volume in each well should be 50 µL.

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculate each well of the microtiter plate with 50 µL of the bacterial suspension, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read the MIC as the lowest concentration of this compound that completely inhibits visible growth of the organism.

General Protocol for Pharmacokinetic Studies in Animal Models

This protocol outlines a general approach for determining the pharmacokinetic profile of a compound like this compound.

Materials:

  • This compound formulation for the desired route of administration (oral, intravenous)

  • Animal model (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Fast the animals overnight before dosing.

  • Administer a single dose of this compound to a cohort of animals via the desired route.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples to separate plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.

  • Extract this compound from the plasma samples, calibration standards, and quality controls using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2 from the plasma concentration-time data.

Conclusion

This compound represents a significant advancement in the development of tetracycline antibiotics. Its targeted design to overcome existing resistance mechanisms, coupled with its broad spectrum of activity, makes it a valuable candidate in the fight against serious bacterial infections. The semi-synthetic manufacturing process, starting from minocycline, provides a viable route for its production. Further clinical development will continue to elucidate its full therapeutic potential.

References

Zifanocycline: A Technical Guide to a Novel Aminomethylcycline Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifanocycline, also known as KBP-7072, is a third-generation, semi-synthetic aminomethylcycline antibiotic currently in clinical development.[1][2][3] It exhibits broad-spectrum in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) pathogens.[1][3][4] this compound is being investigated for the treatment of acute bacterial skin and skin structure infections (ABSSSI), community-acquired bacterial pneumonia (CABP), and complicated intra-abdominal infections.[1][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is a tetracycline derivative with a chemical structure designed to overcome common tetracycline resistance mechanisms.[5]

PropertyValueReference
Chemical Name This compoundN/A
Synonyms KBP-7072, Bipyrocycline[6]
Molecular Formula C29H36N4O7[6]
Molecular Weight 552.62 g/mol [4][6]
CAS Number 1420294-56-9[1][4][6]
Appearance Powder[4]
Solubility Soluble in DMSO.[1]
Storage and Stability 2 years at -20°C as a powder. 2 weeks at 4°C in DMSO. 6 months at -80°C in DMSO.[4]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2][3] It binds to the 30S ribosomal subunit, preventing the docking of aminoacyl-tRNA at the A-site of the ribosome. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of bacterial growth and proliferation.

cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis 50S 50S Subunit 30S 30S Subunit Polypeptide Growing Polypeptide Chain 30S->Polypeptide Facilitates peptide bond formation mRNA mRNA tRNA Aminoacyl-tRNA tRNA->30S Binds to A-site This compound This compound This compound->30S Inhibits cluster_prep Preparation cluster_assay Assay cluster_readout Readout Prep_Bacteria Prepare standardized bacterial inoculum (0.5 McFarland) Inoculate Inoculate microtiter plate wells with bacterial suspension Prep_Bacteria->Inoculate Prep_Drug Prepare serial two-fold dilutions of this compound in Mueller-Hinton broth Prep_Drug->Inoculate Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Read_MIC Induce_Neutropenia Induce neutropenia in mice (cyclophosphamide) Infect_Thigh Infect thigh muscle with bacterial suspension Induce_Neutropenia->Infect_Thigh Administer_Drug Administer this compound or vehicle control Infect_Thigh->Administer_Drug Euthanize_and_Excise Euthanize mice and excise thigh tissue Administer_Drug->Euthanize_and_Excise Homogenize_and_Plate Homogenize tissue and plate for CFU counting Euthanize_and_Excise->Homogenize_and_Plate Analyze_Data Analyze bacterial load reduction Homogenize_and_Plate->Analyze_Data

References

Zifanocycline's Antibacterial Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifanocycline (formerly KBP-7072) is a novel, third-generation aminomethylcycline antibiotic currently in clinical development.[1] It possesses a broad spectrum of in vitro activity against a wide range of clinically significant Gram-positive and Gram-negative bacterial pathogens, including many multidrug-resistant (MDR) strains.[2][3][4][5] This technical guide provides an in-depth overview of the antibacterial activity of this compound, detailing its spectrum of activity through quantitative data, outlining the experimental protocols used for its evaluation, and illustrating its mechanism of action and relevant experimental workflows.

Mechanism of Action

This compound, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, effectively blocking the docking of aminoacyl-tRNA to the A site of the ribosome.[6][7][8] This prevents the addition of new amino acids to the growing peptide chain, leading to a bacteriostatic effect. A key advantage of this compound is its ability to overcome common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection proteins.[1]

cluster_ribosome Bacterial Ribosome (70S) cluster_A_site A Site 50S 50S Subunit 30S 30S Subunit tRNA Aminoacyl-tRNA 30S->tRNA Blocks Binding Protein_Synthesis Protein Synthesis tRNA->Protein_Synthesis Required for This compound This compound This compound->30S Binds to Bacterial_Growth Bacterial Growth Inhibition This compound->Bacterial_Growth Inhibits Protein_Synthesis->Bacterial_Growth Leads to

Caption: this compound's mechanism of action on the bacterial ribosome.

In Vitro Antibacterial Spectrum

The following tables summarize the in vitro activity of this compound against a wide range of bacterial isolates. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are presented as MIC50 and MIC90 values. MIC50 is the concentration that inhibits 50% of the tested isolates, while MIC90 inhibits 90% of the isolates.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
OrganismNo. of IsolatesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Staphylococcus aureus (all)10570.060.12
Staphylococcus aureus (MRSA)-0.060.12
Staphylococcus lugdunensis-0.030.03
Coagulase-negative staphylococci-0.060.25
Enterococcus faecalis-0.030.06
Enterococcus faecium-0.030.03
Streptococcus pneumoniae-≤0.0150.03
Streptococcus pyogenes-0.030.03
Streptococcus agalactiae-0.030.06
Viridans group streptococci-≤0.0150.03

Data sourced from Huband et al., 2022 as cited in a ResearchGate article.[1]

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
OrganismNo. of IsolatesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Acinetobacter baumannii8-0.06-0.5 (range)
Enterobacterales (all)-0.252
Escherichia coli (Tetracycline-susceptible)--0.25
Escherichia coli (Tetracycline-resistant)--1
Klebsiella pneumoniae (Tetracycline-susceptible)-0.250.5
Klebsiella pneumoniae (Tetracycline-resistant)-14
Haemophilus influenzae-0.120.25
Moraxella catarrhalis-0.060.06
Stenotrophomonas maltophilia-0.51

Data for A. baumannii sourced from Li et al., as cited in a PubMed abstract.[9] All other data sourced from Huband et al., 2022 as cited in a ResearchGate article.[1]

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria
OrganismNo. of IsolatesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Clostridioides difficile--0.5
Clostridium perfringens--16
Anaerobic Gram-positive cocci--1

Note: Data for anaerobic bacteria is limited in the public domain. The presented data for other aminomethylcyclines like omadacycline may provide an initial indication of the potential spectrum.[10] Further studies are required to fully elucidate this compound's activity against a broader range of anaerobic organisms.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antibacterial spectrum of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[11][12][13]

a. Preparation of Materials:

  • Bacterial Strains: Isolates are grown on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood) and incubated at 35±2°C for 18-24 hours.

  • This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

b. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the same morphological type from an agar plate culture.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35±2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard.

  • Within 15 minutes of adjustment, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

c. Assay Procedure:

  • Dispense 50 µL of CAMHB into each well of the microtiter plate.

  • Perform serial two-fold dilutions of the this compound stock solution across the wells to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35±2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.[14][15][16][17][18]

a. Preparation:

  • Prepare a standardized bacterial inoculum in logarithmic phase of growth (approximately 5 x 105 to 1 x 106 CFU/mL) in CAMHB.

  • Prepare this compound solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

b. Assay Procedure:

  • Dispense the bacterial inoculum into several flasks.

  • Add the different concentrations of this compound to the respective flasks. Include a growth control flask without any antibiotic.

  • Incubate all flasks at 35±2°C with constant agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform ten-fold serial dilutions of each aliquot in sterile saline or a suitable neutralizing broth.

  • Plate a defined volume (e.g., 100 µL) of each dilution onto appropriate agar plates.

  • Incubate the plates at 35±2°C for 18-24 hours.

c. Data Analysis:

  • Count the number of colonies on the plates to determine the CFU/mL at each time point for each this compound concentration.

  • Plot the log10 CFU/mL versus time for each concentration.

  • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is a <3-log10 reduction.

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

This animal model is a standard for evaluating the in vivo efficacy of new antibiotics.[19][20][21][22][23]

a. Animal Preparation:

  • Use female ICR (CD-1) mice, typically 5-6 weeks old.

  • Induce neutropenia by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice more susceptible to infection, mimicking an immunocompromised state.

b. Infection:

  • Prepare a standardized inoculum of the test organism (e.g., Acinetobacter baumannii) to a concentration of approximately 107 CFU/mL.

  • Two hours after the final cyclophosphamide dose, inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.

c. Treatment:

  • Two hours post-infection, begin treatment with this compound administered via a clinically relevant route (e.g., subcutaneous or intravenous).

  • Administer various dosing regimens to different groups of mice to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy.

  • Include a control group that receives a vehicle control.

d. Endpoint Measurement:

  • At 24 hours post-infection, euthanize the mice.

  • Aseptically remove the thighs and homogenize them in a known volume of sterile saline.

  • Perform serial dilutions of the thigh homogenates and plate them on appropriate agar to determine the bacterial load (CFU/thigh).

e. Data Analysis:

  • Compare the bacterial burden in the thighs of treated mice to that of the control group to determine the in vivo efficacy of this compound.

  • Correlate the observed efficacy with pharmacokinetic parameters (e.g., AUC/MIC, Cmax/MIC, %T>MIC) to identify the PK/PD index that best predicts the antibacterial effect.

Logical and Experimental Workflows

The following diagram illustrates the typical workflow for characterizing the antibacterial spectrum of a novel antibiotic like this compound.

cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy Strain_Selection Bacterial Strain Panel Selection (Gram+, Gram-, Anaerobes, Resistant Strains) MIC_Testing MIC Determination (Broth Microdilution - CLSI) Strain_Selection->MIC_Testing Time_Kill Time-Kill Assays (Bactericidal/Bacteriostatic Activity) MIC_Testing->Time_Kill Inform concentrations Model_Selection Animal Model Selection (e.g., Neutropenic Murine Thigh Model) MIC_Testing->Model_Selection Inform strain selection Data_Analysis Comprehensive Data Analysis and Spectrum Definition Time_Kill->Data_Analysis PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Model_Selection->PK_PD_Studies Dose_Response Dose-Response Studies PK_PD_Studies->Dose_Response Dose_Response->Data_Analysis

Caption: Experimental workflow for determining antibacterial spectrum.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant isolates. Its mechanism of action, involving the inhibition of bacterial protein synthesis and its ability to overcome common tetracycline resistance mechanisms, makes it a promising candidate for the treatment of various bacterial infections. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this novel aminomethylcycline antibiotic. Further clinical studies are warranted to fully establish its therapeutic potential.

References

In vitro activity of Zifanocycline against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

Time-Kill Kinetics

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Inoculum Preparation: A standardized suspension of MRSA is prepared in CAMHB to a concentration of approximately 5 x 105 to 1 x 106 CFU/mL.

  • Drug Exposure: Zifanocycline is added to the bacterial suspension at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is included.

  • Sampling: Aliquots are removed from each suspension at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

While specific in vitro time-kill data for this compound against MRSA is not yet publicly available, a study on the pharmacodynamics of this compound in a neutropenic murine pneumonia model against S. aureus demonstrated dose-dependent activity, achieving a 3- to 5-log10 reduction in bacterial burden in the lungs. This in vivo bactericidal activity suggests that this compound is likely to exhibit similar killing kinetics in in vitro assays. For context, other tetracyclines like minocycline have shown a 1.5 to 2 log unit decrease in viable counts of MRSA after 24 hours in in vitro models.

Anti-Biofilm Activity

The ability of an antibiotic to inhibit the formation of and eradicate established biofilms is critical for its potential use in treating chronic and device-associated infections.

Biofilm Inhibition Assay

This assay determines the concentration of an antibiotic required to prevent the formation of a biofilm.

Protocol:

  • Inoculum and Drug Preparation: A standardized MRSA suspension is prepared in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose). Serial dilutions of this compound are prepared in the same medium.

  • Incubation: The bacterial suspension and antibiotic dilutions are added to the wells of a microtiter plate and incubated for 24-48 hours to allow for biofilm formation.

  • Quantification: Non-adherent cells are removed by washing. The remaining biofilm is stained with a dye such as crystal violet, which is then solubilized, and the absorbance is measured to quantify the biofilm biomass. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of the antibiotic that results in a significant reduction in biofilm formation compared to the control.

Biofilm Eradication Assay

This assay assesses the ability of an antibiotic to kill bacteria within a pre-formed biofilm.

Protocol:

  • Biofilm Formation: MRSA biofilms are grown in microtiter plates for 24-48 hours as described above.

  • Antibiotic Treatment: After washing to remove planktonic cells, fresh medium containing serial dilutions of this compound is added to the wells with the established biofilms. The plates are then incubated for a further 24 hours.

  • Viability Assessment: The viability of the bacteria within the treated biofilms is determined by methods such as colony-forming unit (CFU) counting after sonication and plating, or by using metabolic dyes (e.g., resazurin or XTT). The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of the antibiotic that results in a significant reduction in the number of viable bacteria within the biofilm.

Specific data on the anti-biofilm activity of this compound against MRSA, including MBIC and MBEC values, are not yet available in the published literature.

Signaling Pathways and Resistance

The primary mechanism of action of this compound is the inhibition of protein synthesis at the 30S ribosomal subunit. At present, there is no specific information in the public domain detailing the direct impact of this compound on other signaling pathways within MRSA or the specific signaling pathways that may be involved in the development of resistance to this novel agent. Common resistance mechanisms to tetracyclines in S. aureus include efflux pumps and ribosomal protection proteins. The chemical structure of this compound is designed to overcome these common resistance mechanisms.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare standardized MRSA inoculum (0.5 McFarland) C Inoculate microtiter plate wells (Final conc. ~5x10^5 CFU/mL) A->C B Serially dilute this compound in Mueller-Hinton Broth B->C D Incubate at 35°C for 16-20 hours C->D E Visually inspect for bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Workflow for Time-Kill Assay

Time_Kill_Workflow A Prepare standardized MRSA inoculum (~5x10^5 CFU/mL) B Add this compound at multiples of MIC (1x, 2x, 4x, 8x MIC) A->B C Incubate at 37°C with shaking B->C D Collect aliquots at time points (0, 2, 4, 6, 8, 24h) C->D E Perform serial dilutions and plate D->E F Incubate plates and count CFUs E->F G Plot log10 CFU/mL vs. time F->G

Caption: Workflow for Time-Kill Assay.

Experimental Workflow for Anti-Biofilm Assays

Anti_Biofilm_Workflow cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication A1 Add MRSA inoculum and this compound to microtiter plate A2 Incubate for 24-48 hours A1->A2 A3 Wash and stain with crystal violet A2->A3 A4 Measure absorbance to quantify biofilm A3->A4 B1 Grow MRSA biofilm for 24-48 hours B2 Wash and add this compound B1->B2 B3 Incubate for 24 hours B2->B3 B4 Determine viable cell count (CFU/mL) B3->B4

Caption: Workflows for Biofilm Inhibition and Eradication Assays.

Conclusion

This compound demonstrates potent in vitro activity against a large and diverse collection of clinical MRSA isolates, including those resistant to tetracycline. Its low MIC50 and MIC90 values suggest that it is a promising candidate for the treatment of infections caused by this challenging pathogen. Further studies are warranted to elucidate its in vitro time-kill kinetics and anti-biofilm activity against MRSA, as well as to investigate potential resistance mechanisms and their associated signaling pathways. The provided experimental protocols offer a standardized framework for conducting such future investigations.

Zifanocycline's Efficacy Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifanocycline (KBP-7072) is a third-generation aminomethylcycline antibiotic currently under development.[1] It exhibits a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant pathogens.[2] This technical guide provides an in-depth overview of the available data on this compound's efficacy against key Gram-negative bacteria, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

Mechanism of Action

This compound, like other tetracycline-class antibiotics, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] Specifically, it binds to the primary tetracycline binding site on the 16S rRNA, sterically hindering the accommodation of aminoacyl-tRNA in the ribosomal A-site.[3] This prevents the addition of new amino acids to the growing polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial growth inhibition.

Mechanism of Action of this compound cluster_ribosome Bacterial 70S Ribosome 30S_subunit 30S Subunit A_site A-site P_site P-site Protein_synthesis_elongation Protein Synthesis Elongation 30S_subunit->Protein_synthesis_elongation Facilitates 50S_subunit 50S Subunit This compound This compound This compound->30S_subunit Binds to 16S rRNA Inhibition Inhibition of Protein Synthesis This compound->Inhibition Leads to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Attempts to bind

Figure 1: this compound's inhibitory action on bacterial protein synthesis.

In Vitro Efficacy

The in vitro activity of this compound has been evaluated against a range of Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a key measure of in vitro efficacy.

Quantitative Data Summary
Bacterial SpeciesNumber of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Acinetobacter baumannii80.06 - 0.5--
Escherichia coli (tetracycline-susceptible)--0.250.25
Escherichia coli (tetracycline-resistant)--11
Klebsiella pneumoniae (tetracycline-susceptible)--0.250.5
Klebsiella pneumoniae (tetracycline-resistant)--14

Data for P. aeruginosa is not readily available in the public domain. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

In Vivo Efficacy

The efficacy of this compound has been demonstrated in a neutropenic murine thigh infection model, a standard preclinical model for evaluating antimicrobial agents.

Quantitative Data from A. baumannii Murine Thigh Infection Model
Efficacy EndpointProjected Average Daily Dose (mg/kg)Mean fAUC/MIC Ratio
Static Effect6.926.91
1-log10 Kill9.639.10
2-log10 Kill13.2212.60

fAUC/MIC is the ratio of the area under the free drug concentration-time curve to the MIC, a key pharmacokinetic/pharmacodynamic (PK/PD) index for predicting the efficacy of tetracyclines.[4]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Preparation of Antimicrobial Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 mg/L.

  • Preparation of Microdilution Plates : In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations typically ranging from 64 mg/L to 0.03 mg/L.

  • Inoculum Preparation : From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism and suspend in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Incubation : Inoculate each well of the microtiter plate with the bacterial suspension. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth Microdilution MIC Assay Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End Neutropenic Murine Thigh Infection Model Workflow Start Start Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Induce_Neutropenia Infect_Thigh Infect Thigh Muscle with Bacteria Induce_Neutropenia->Infect_Thigh Administer_Drug Administer this compound (or vehicle) Infect_Thigh->Administer_Drug Euthanize Euthanize Mice (e.g., 24h post-treatment) Administer_Drug->Euthanize Harvest_Thigh Aseptically Harvest Thigh Muscle Euthanize->Harvest_Thigh Homogenize Homogenize Tissue Harvest_Thigh->Homogenize Plate_Dilutions Plate Serial Dilutions Homogenize->Plate_Dilutions Count_CFU Count CFUs Plate_Dilutions->Count_CFU Analyze_Data Analyze Data (log10 CFU reduction) Count_CFU->Analyze_Data End End Analyze_Data->End

References

Development of Resistance to Zifanocycline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifanocycline (KBP-7072) is a novel, third-generation aminomethylcycline antibiotic currently in clinical development.[1][2][3] It exhibits a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) pathogens.[2][3][4] As with any new antimicrobial agent, a thorough understanding of potential resistance mechanisms is critical for its effective clinical use and for anticipating future challenges. This technical guide provides an in-depth overview of the known mechanisms of resistance to the tetracycline class of antibiotics and evaluates the activity of this compound against bacteria harboring these resistance determinants.

This compound's mechanism of action is the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit, thereby blocking the docking of aminoacyl-tRNA.[2][3][4] While resistance to this compound has not yet been extensively studied in clinical settings due to its novelty, the primary mechanisms of resistance are expected to arise from pathways that affect other tetracycline-class antibiotics. This guide will focus on these established mechanisms, present quantitative data on this compound's efficacy against resistant strains, and detail the experimental protocols used to assess antibiotic resistance.

Core Mechanisms of Tetracycline Resistance

Bacteria have evolved three primary mechanisms to counteract the effects of tetracycline antibiotics:

  • Efflux Pumps: This is one of the most common forms of tetracycline resistance. Bacteria acquire genes that code for membrane proteins that actively transport tetracycline out of the cell, preventing it from reaching its ribosomal target.[5][6][7][8]

  • Ribosomal Protection: Bacteria can produce proteins that bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[5][6][7][8]

  • Enzymatic Inactivation: A less common but emerging mechanism involves the enzymatic modification of the tetracycline molecule, rendering it inactive.[5][6][7]

The following sections will delve into the specifics of each of these mechanisms.

Efflux Pumps

Tetracycline-specific efflux pumps are transmembrane proteins that recognize and expel tetracycline from the bacterial cytoplasm. These pumps are typically encoded by tet genes located on mobile genetic elements such as plasmids and transposons, facilitating their spread among bacterial populations.[5][8]

The most well-characterized tetracycline efflux pumps include:

  • Tet(A) and Tet(B): Commonly found in Gram-negative bacteria.[9]

  • Tet(K) and Tet(L): Predominantly found in Gram-positive bacteria.

dot

Efflux_Pump_Mechanism Efflux Pump Mechanism of Tetracycline Resistance cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space EffluxPump {Tet(A), Tet(B), Tet(K), Tet(L) Efflux Pump | Inner Face | Outer Face} Tetracycline_out This compound EffluxPump:port_out->Tetracycline_out Expulsion Tetracycline_in This compound Tetracycline_in->EffluxPump:port_in Binding Ribosomal_Protection_Mechanism Ribosomal Protection Mechanism of Tetracycline Resistance cluster_ribosome Bacterial Ribosome (30S Subunit) Ribosome {Ribosome | A-Site} Tetracycline This compound Ribosome->Tetracycline Dislodges this compound Protein_Synthesis Protein Synthesis (Resumes) Tetracycline->Ribosome:a_site Binding and Inhibition TetM Tet(M)/Tet(O) Protein TetM->Ribosome Binds to Ribosome tRNA aminoacyl-tRNA tRNA->Ribosome:a_site Binds to A-Site Enzymatic_Inactivation_Mechanism Enzymatic Inactivation of Tetracycline by Tet(X) Tetracycline This compound TetX Tet(X) Enzyme Tetracycline->TetX Substrate Inactive_Tetracycline Inactive this compound TetX->Inactive_Tetracycline Hydroxylation Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination start Start prep_antibiotic Prepare serial two-fold dilutions of this compound in a 96-well plate start->prep_antibiotic prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) prep_antibiotic->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate incubate Incubate the plate at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine the MIC by visual inspection: the lowest concentration with no visible growth incubate->read_mic end End read_mic->end PCR_Workflow PCR Workflow for Detection of Resistance Genes start Start dna_extraction Extract genomic DNA from the bacterial isolate start->dna_extraction pcr_setup Set up PCR reaction with primers specific for tetracycline resistance genes (e.g., tet(A), tet(M), tet(X)) dna_extraction->pcr_setup pcr_amplification Perform thermal cycling to amplify the target gene pcr_setup->pcr_amplification gel_electrophoresis Analyze PCR products by agarose gel electrophoresis pcr_amplification->gel_electrophoresis detect_gene Visualize DNA bands to determine the presence of the resistance gene gel_electrophoresis->detect_gene end End detect_gene->end

References

Zifanocycline for community-acquired bacterial pneumonia research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Zifanocycline for Community-Acquired Bacterial Pneumonia (CABP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as KBP-7072) is a novel, third-generation aminomethylcycline antibiotic currently under development by KBP Biosciences.[1][2] It is being investigated for the treatment of serious bacterial infections, including community-acquired bacterial pneumonia (CABP), acute bacterial skin and skin structure infections (ABSSSI), and complicated intra-abdominal infections (cIAI).[2][3][4] Available in both intravenous (IV) and oral formulations, this compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains.[3][5] Its mechanism of action, potent in vitro activity, and pharmacokinetic profile make it a promising candidate to address the growing challenge of antimicrobial resistance in CABP. In 2016, the U.S. Food and Drug Administration (FDA) granted this compound Qualified Infectious Disease Product (QIDP) and Fast Track designations for the treatment of CABP and other infections.[4]

Mechanism of Action

This compound, like other tetracycline-class antibiotics, exerts its antibacterial effect by inhibiting protein synthesis.[6] It specifically targets the bacterial 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the A-site of the ribosome.[1][6] This action effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and ultimately inhibiting bacterial growth. The aminomethylcycline structure of this compound allows it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins, contributing to its potent activity against MDR pathogens.[4]

cluster_ribosome Bacterial 70S Ribosome 50S 50S 30S 30S 30S->Inhibition This compound This compound This compound->30S Binds to 30S Subunit tRNA Aminoacyl-tRNA tRNA->Inhibition Binding Blocked Protein Polypeptide Chain (Protein Synthesis) Bacterial_Growth Bacterial Growth Inhibited Protein->Bacterial_Growth Inhibition->Protein Prevents Elongation cluster_preclinical Preclinical Development cluster_clinical Clinical Development InVitro In Vitro Activity (MIC Testing) InVivo In Vivo Animal Models (PK/PD, Efficacy) InVitro->InVivo Phase1 Phase 1 (Healthy Volunteers) Safety, PK NCT02454361, NCT02654626 NCT04532957, NCT05507463 InVivo->Phase1 Phase2 Phase 2 (CABP Patients) Dose-Finding, Efficacy Phase1->Phase2 Phase3 Phase 3 (Pivotal Trials) Confirm Efficacy & Safety Phase2->Phase3 FDA FDA Review (QIDP, Fast Track) Phase3->FDA

References

Zifanocycline (KBP-7072): A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zifanocycline, also known as KBP-7072, is a novel, third-generation aminomethylcycline antibiotic currently in clinical development.[1] As a semisynthetic derivative of the tetracycline class, it has been engineered to overcome common tetracycline resistance mechanisms and exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) pathogens.[2][3][4] this compound is being developed in both oral and intravenous formulations for the treatment of serious infections, such as community-acquired bacterial pneumonia (CABP), acute bacterial skin and skin structure infections (ABSSSI), and infections caused by Acinetobacter baumannii.[2][5][6] This document provides an in-depth technical overview of the pharmacological profile of this compound, based on available preclinical data.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[7] Like other tetracyclines, its primary target is the bacterial 30S ribosomal subunit.[5][7] By binding to the 30S subunit, this compound sterically hinders the binding of aminoacyl-tRNA to the A-site of the ribosome. This action effectively prevents the addition of new amino acids to the nascent peptide chain, leading to a cessation of protein elongation and ultimately inhibiting bacterial growth and replication.

Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit A_Site A-Site 50S_Subunit 50S Subunit P_Site P-Site Protein_Synthesis Protein Synthesis (Elongation) P_Site->Protein_Synthesis Enables This compound This compound This compound->A_Site Blocks tRNA binding tRNA Aminoacyl-tRNA tRNA->A_Site Binds to Inhibition Inhibition of Protein Synthesis

This compound inhibits protein synthesis by binding to the 30S ribosomal subunit.

Pharmacological Profile

In Vitro Antibacterial Activity

This compound has demonstrated potent in vitro activity against a wide range of clinically relevant pathogens. This includes activity against strains expressing common tetracycline-specific resistance mechanisms. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits visible bacterial growth, are summarized below.

Table 1: In Vitro Activity of this compound Against Key Bacterial Pathogens

Pathogen Isolate Group MIC₅₀ (mg/L) MIC₉₀ (mg/L) MIC Range (mg/L)
Staphylococcus aureus All isolates 0.06[1] 0.12[1] -
Methicillin-Resistant (MRSA) 0.06[1] 0.12[1] -
Coagulase-Negative Staphylococci All isolates 0.06[1] 0.25[1] -
Enterococcus faecalis All isolates 0.03[1] 0.06[1] -
Haemophilus influenzae All isolates 0.12[1] 0.25[1] -
Moraxella catarrhalis All isolates 0.06[1] 0.06[1] -
Enterobacterales All isolates 0.25[1] 2[1] -
Acinetobacter baumannii All isolates 0.5[1] 1[1] 0.06 - 0.5[1][8]
Stenotrophomonas maltophilia All isolates 0.5[1] 1[1] -
Escherichia coli Select isolates - - 0.125 - 0.25[1]

| Mycobacterium abscessus | All isolates | 0.06[9][10] | 0.25[9][10] | - |

Notably, this compound's activity against Mycobacterium abscessus was found to be 2-fold more potent than tigecycline and 2- to 4-fold more potent than omadacycline based on MIC₉₀ and MIC₅₀ values, respectively.[9][10]

Pharmacokinetics

The pharmacokinetic (PK) properties of this compound have been characterized in several animal species. The drug exhibits a linear PK profile following single and multiple doses.[1][2][3] Key parameters are detailed below.

Table 2: Summary of Pharmacokinetic Parameters of this compound in Animals

Species Route Dose Range Tₘₐₓ (h) t₁/₂ (h) Oral Bioavailability (%) Key Findings
Mouse Subcutaneous 1 - 256 mg/kg - 3.9 - 17.6[1] - Dose-proportional increase in Cₘₐₓ and AUC.[8]
Rat Oral & IV 22.5 mg/kg (oral) 0.5 - 4[1][2][3] ~6 - 11[1][2][3] 12 - 32[1][2][3] Primarily excreted in feces (64%) with minimal urine excretion (2.5%).[1]

| Dog | Oral & IV | - | 0.5 - 4[1][2][3] | ~6 - 11[1][2][3] | 12 - 32[1][2][3] | Food significantly reduces Cₘₐₓ and AUC.[1][2][3] |

Plasma protein binding is an important determinant of the free (unbound) drug concentration available for antibacterial activity. This compound exhibits moderate protein binding across species.

Table 3: Plasma Protein Binding of this compound

Species Mean Bound Fraction (%)
Mouse 77.5%[1][2][3]
Rat 69.8%[1][2][3]
Dog 64.5%[1][2][3]
Monkey 69.3%[1][2][3]

| Human | 69.2%[1][2][3] |

Pharmacodynamics

Pharmacodynamic (PD) studies aim to correlate drug exposure with antibacterial effect. For this compound, the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC/MIC) has been identified as the optimal PK/PD index driving its efficacy.[8]

Table 4: Pharmacodynamic Targets for this compound Efficacy in Murine Infection Models

Pathogen Infection Model Endpoint Mean fAUC/MIC Required
A. baumannii Thigh Stasis (No change in bacterial count) 6.91[8]
1-log₁₀ kill 9.10[8]
2-log₁₀ kill 12.60[8]
S. aureus Pneumonia Stasis 1.13 (plasma)[1]
1-log₁₀ kill 2.59 (plasma)[1]
S. pneumoniae Pneumonia Stasis 1.41 (plasma)[1]

| | | 1-log₁₀ kill | 5.67 (plasma)[1] |

These data are crucial for designing dosing regimens in clinical trials to achieve exposures that are likely to result in successful therapeutic outcomes.

Key Preclinical Efficacy Studies & Protocols

The in vivo efficacy of this compound has been validated in established murine infection models that mimic human diseases.

Neutropenic Murine Thigh and Pneumonia Models

Studies utilizing neutropenic murine thigh and pneumonia infection models have been central to characterizing the in vivo activity and PK/PD relationships of this compound.[8] In these models, this compound demonstrated potent, dose-dependent efficacy against pathogens like A. baumannii, methicillin-resistant S. aureus (MRSA), and S. pneumoniae.[2][3][8]

General Workflow for In Vivo PK/PD Efficacy Studies Neutropenia Induce Neutropenia (e.g., Cyclophosphamide) Infection Bacterial Infection (Thigh or Lung) Neutropenia->Infection Dosing Administer this compound (Varying Doses & Schedules) Infection->Dosing PK_Sampling Pharmacokinetic Sampling (Plasma Collection) Dosing->PK_Sampling Efficacy_Sampling Efficacy Assessment (Tissue Homogenization & CFU Count) Dosing->Efficacy_Sampling Analysis Data Analysis PK_Sampling->Analysis Efficacy_Sampling->Analysis PK_PD_Model PK/PD Modeling (Correlate Exposure with Effect) Analysis->PK_PD_Model End Determine Efficacy Targets (e.g., fAUC/MIC) PK_PD_Model->End

Workflow for murine models used to evaluate this compound's in vivo efficacy.
Experimental Protocols

  • In Vitro Susceptibility Testing: Minimum inhibitory concentrations were determined using the broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1] For Mycobacterium abscessus, isolates were identified to the species and subspecies level using whole-genome sequencing (WGS) prior to susceptibility testing.[10]

  • Neutropenic Murine Infection Models:

    • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide to suppress their immune systems, ensuring the observed antibacterial effect is primarily due to the drug.

    • Infection: Animals are inoculated with a predetermined bacterial load (colony-forming units, CFUs) either into the thigh muscle (thigh model) or via intranasal/intratracheal administration (pneumonia model).[1][8]

    • Drug Administration: this compound is administered at various doses and schedules (e.g., single dose, multiple doses over 24 hours) via subcutaneous or other relevant routes.[8]

    • Sample Collection: At specified time points post-treatment, blood is collected to determine plasma drug concentrations for PK analysis. For efficacy, the infected tissues (thigh or lungs) are aseptically removed, homogenized, and serially diluted for CFU enumeration to quantify the bacterial burden.[1]

  • Pharmacokinetic Analysis: Plasma samples are processed and analyzed using a validated bioanalytical method (e.g., LC-MS/MS) to determine drug concentrations over time. These data are then used to calculate key PK parameters such as Cₘₐₓ, AUC, and t₁/₂ using non-compartmental analysis.

Clinical Development Status

This compound (KBP-7072) has successfully completed multiple Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy subjects.[7][11] These studies have assessed both single and multiple ascending doses of oral and intravenous formulations.[7] The drug is being developed for infections where its potent activity against MDR pathogens is of high clinical value.[5]

This compound Development Pathway In_Vitro In Vitro Characterization (Broad-Spectrum Activity, MICs) In_Vivo_PK Preclinical Pharmacokinetics (Animal Models) In_Vitro->In_Vivo_PK In_Vivo_Efficacy Preclinical Efficacy (Murine Infection Models) In_Vitro->In_Vivo_Efficacy Phase1 Phase 1 Clinical Trials (Safety & PK in Humans) In_Vivo_PK->Phase1 In_Vivo_Efficacy->Phase1 Future_Phases Phase 2/3 Trials (Efficacy in Patients) Phase1->Future_Phases Indications Target Indications: • CABP • ABSSSI • MDR Infections Future_Phases->Indications

Logical progression of this compound from preclinical to clinical development.

Conclusion

This compound is a promising novel aminomethylcycline antibiotic with a well-defined mechanism of action and potent, broad-spectrum antibacterial activity. Preclinical data from in vitro and in vivo studies demonstrate its significant potential against challenging Gram-positive and Gram-negative pathogens, including multidrug-resistant strains like A. baumannii and MRSA. Its favorable pharmacokinetic and pharmacodynamic profiles support its ongoing clinical development for treating serious bacterial infections. The data gathered to date provide a strong foundation for designing subsequent clinical trials to establish its efficacy and safety in patient populations.

References

Methodological & Application

Application Notes and Protocols for Zifanocycline In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to zifanocycline, a novel third-generation aminomethylcycline antibiotic. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and are intended for research use.

Introduction

This compound (KBP-7072) is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] It has demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) pathogens.[4][5] Accurate and reproducible in vitro susceptibility testing is crucial for understanding the antibacterial spectrum of this compound and for its continued development.

This document outlines the standardized methods for broth microdilution, agar dilution, and disk diffusion susceptibility testing of this compound.

Mechanism of Action

This compound exerts its antibacterial effect by targeting the bacterial ribosome, specifically the 30S subunit.[2][3] This binding action interferes with the docking of aminoacyl-tRNA to the A-site of the ribosome, thereby preventing the elongation of the polypeptide chain and ultimately inhibiting protein synthesis. This leads to a bacteriostatic effect.

This compound This compound Ribosome Bacterial 30S Ribosomal Subunit This compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits tRNA Aminoacyl-tRNA tRNA->Ribosome Blocks binding of BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to

Caption: this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial species. These values are essential for interpreting the results of susceptibility testing.

Table 1: this compound MIC50 and MIC90 Values against Selected Pathogens

Bacterial SpeciesMIC50 (mg/L)MIC90 (mg/L)Reference
Mycobacterium abscessus0.060.25[6]
Acinetobacter baumannii0.06 - 0.5 (Range)Not Reported[7]
Pathogens associated with community-acquired bacterial pneumonia (CABP)<1 (MIC90)<1[4][5]

Experimental Protocols

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium. The procedure should be performed in accordance with CLSI document M07 and EUCAST guidelines.[8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or deionized water (for stock solution)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of 1280 mg/L. This compound can be dissolved in deionized water or DMSO.[3][6] If using DMSO, the final concentration in the test wells should not exceed 1%.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Serial Dilution:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a final volume of 50 µL in each well with decreasing concentrations of this compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from 3-5 colonies grown overnight on a non-selective agar plate.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL per well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quality Control:

  • Perform QC testing using standard ATCC strains.

  • Note: As this compound is a novel antibiotic, official CLSI or EUCAST QC ranges have not yet been established. Laboratories should establish their own internal QC ranges based on repetitive testing.

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare this compound Stock Solution Dilution Perform Serial Dilutions in 96-well Plate Stock->Dilution Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubate Incubate at 35°C for 16-20h Inoculation->Incubate Read Read MIC (Lowest concentration with no growth) Incubate->Read cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Plates Prepare Agar Plates with Serial Dilutions of this compound Spotting Spot-inoculate Plates with Bacterial Suspension Plates->Spotting Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Spotting Incubate Incubate at 35°C for 16-20h Spotting->Incubate Read Read MIC (Lowest concentration with no growth) Incubate->Read cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Inoculum Prepare 0.5 McFarland Bacterial Inoculum Swab Swab MHA Plate for Confluent Growth Inoculum->Swab Disk Apply this compound Disk Swab->Disk Incubate Incubate at 35°C for 16-20h Disk->Incubate Read Measure Zone of Inhibition (mm) Incubate->Read

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Zifanocycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Zifanocycline, a novel aminomethylcycline antibiotic. This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, by inhibiting bacterial protein synthesis.[1][2] Accurate MIC determination is a critical step in the preclinical assessment of new antimicrobial agents, providing essential data for understanding their potency and spectrum of activity.

Principle of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This in vitro metric is a fundamental measure of an antibiotic's potency. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are employed to ensure the reproducibility and comparability of MIC data. The broth microdilution method is a widely accepted and commonly used technique for determining MIC values.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro activity of this compound against a panel of geographically diverse clinical isolates. The data is presented as the MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Bacterial SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus1000.060.12
Methicillin-resistant S. aureus (MRSA)500.060.12
Streptococcus pneumoniae100≤0.0150.03
Enterococcus faecalis500.030.06
Vancomycin-resistant E. faecium (VRE)500.030.03
Streptococcus pyogenes500.030.03
Streptococcus agalactiae500.030.06
Gram-Negative Aerobes
Haemophilus influenzae1000.120.25
Moraxella catarrhalis500.060.06
Escherichia coli1000.252
Klebsiella pneumoniae1000.54
Acinetobacter baumannii500.51
Stenotrophomonas maltophilia500.51

Data synthesized from the SENTRY Antimicrobial Surveillance Program, 2019.[4]

Experimental Protocols

The following protocol for the broth microdilution method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[3][5][6]

Materials and Reagents
  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Spectrophotometer or turbidity meter

Step-by-Step Protocol for Broth Microdilution MIC Assay
  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound analytical standard.

    • Dissolve the compound in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

    • Sterilize the stock solution by filtration if necessary.

  • Preparation of Serial Dilutions in Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.03 µg/mL).

    • Discard the final 50 µL from the last well in the dilution series.

    • The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

Mechanism of Action of this compound

This compound, like other tetracycline-class antibiotics, functions by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of bacterial growth.

cluster_ribosome Bacterial Ribosome 50S 50S Subunit Protein Polypeptide Chain (Protein) 50S->Protein Catalyzes Peptide Bond Formation 30S 30S Subunit 30S->Protein Elongation mRNA mRNA mRNA->30S Binds to tRNA Aminoacyl-tRNA tRNA->30S Binds to A-site Inhibition Inhibition This compound This compound This compound->30S Binds & Blocks A-site Inhibition->Protein

Caption: Mechanism of this compound Action on the Bacterial Ribosome.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the MIC of this compound.

Start Start Prep_Antibiotic Prepare this compound Stock Solution Start->Prep_Antibiotic Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Antibiotic->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_Results Read MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

References

Zifanocycline Broth Microdilution Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifanocycline (KBP-7072) is a novel, third-generation aminomethylcycline antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains.[1][2][3][4] As a member of the tetracycline class, this compound exerts its antibacterial effect by inhibiting protein synthesis through binding to the 30S ribosomal subunit.[5][6] Accurate and reproducible methods for determining the in vitro susceptibility of bacterial isolates to this compound are crucial for research, clinical diagnostics, and drug development. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] These application notes provide a detailed protocol for performing the broth microdilution assay for this compound, guidance on data interpretation, and a summary of its in vitro activity.

Mechanism of Action

This compound targets the bacterial ribosome, a critical component of protein synthesis. Specifically, it binds to the 30S ribosomal subunit, which is responsible for decoding messenger RNA (mRNA). This binding sterically hinders the attachment of aminoacyl-tRNA to the A-site of the ribosome, effectively halting the elongation of the polypeptide chain and thereby inhibiting protein synthesis. This mechanism is common to tetracycline-class antibiotics.

Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Inhibition Inhibition 30S_subunit->Inhibition Blocks tRNA binding 50S_subunit 50S Subunit This compound This compound This compound->30S_subunit Binds to A-site aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->30S_subunit Attempts to bind Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Halts elongation

Caption: this compound's inhibition of bacterial protein synthesis.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the in vitro activity of this compound against a range of clinically relevant Gram-positive and Gram-negative bacteria, as determined by the broth microdilution method. Data is presented as the Minimum Inhibitory Concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus1057-0.060.12[8]
Methicillin-resistant S. aureus (MRSA)--0.060.12[8]
Staphylococcus lugdunensis--0.030.03[8]
Coagulase-negative staphylococci--0.060.25[8]
Enterococcus faecalis--0.030.06[8]
Vancomycin-susceptible E. faecium--0.030.03[8]
Vancomycin-nonsusceptible E. faecium--0.030.03[8]
Streptococcus pneumoniae--≤0.0150.03[8]
Penicillin-resistant S. pneumoniae--≤0.0150.03[8]
Tetracycline-resistant S. pneumoniae--≤0.0150.03[8]
Streptococcus agalactiae--0.030.06[8]
Streptococcus pyogenes--0.030.03[8]
Viridans group streptococci--≤0.0150.03[8]

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Enterobacterales--0.252[8]
Acinetobacter baumannii-calcoaceticus complex80.06-0.5--[9]
Acinetobacter baumannii-calcoaceticus complex--0.51[8][10]
Stenotrophomonas maltophilia--0.51[8]
Haemophilus influenzae--0.120.25[8]
Moraxella catarrhalis--0.060.06[8]
Mycobacterium abscessus67-0.060.25[11]

Experimental Protocol: Broth Microdilution Assay for this compound

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Materials
  • This compound (KBP-7072) analytical powder

  • Dimethyl sulfoxide (DMSO) or 70% ethanol (for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes and sterile tips

  • Bacterial culture plates (e.g., Tryptic Soy Agar with 5% Sheep Blood)

  • Sterile saline or 0.85% NaCl solution

  • McFarland 0.5 turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (35°C ± 2°C, ambient air)

  • Plate reader or light box for result interpretation

  • Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)

Preparation of this compound Stock Solution
  • Solvent Selection: this compound is soluble in DMSO and 70% ethanol. Prepare the stock solution in a solvent that is compatible with the assay and does not affect bacterial growth at the final concentration.

  • Stock Concentration: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.

  • Procedure:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in the chosen solvent to achieve the desired stock concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter if not prepared in a sterile solvent like 70% ethanol.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or lower until use. Avoid repeated freeze-thaw cycles.

Experimental Workflow

Broth Microdilution Assay Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of this compound in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Caption: Step-by-step workflow for the broth microdilution assay.

Detailed Methodology
  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

  • Preparation of Microtiter Plates:

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

    • Typically, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix by pipetting up and down, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (no antibiotic).

    • Well 12 should serve as a sterility control (no bacteria).

  • Inoculation:

    • Using a multichannel pipette, inoculate each well (except the sterility control) with the appropriate volume of the diluted bacterial suspension to achieve a final volume of 100 µL per well.

  • Incubation:

    • Cover the microtiter plates with a lid to prevent evaporation.

    • Incubate the plates in a non-CO₂ incubator at 35°C ± 2°C for 16-20 hours. For some fastidious organisms, different incubation conditions may be required.

  • Reading and Interpretation of Results:

    • After incubation, examine the microtiter plates for bacterial growth. This can be done visually using a light box or with an automated plate reader.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • The growth control well (well 11) should show distinct turbidity.

    • The sterility control well (well 12) should remain clear.

Quality Control
  • Concurrently test QC strains with known MIC ranges for this compound.

  • The MIC values for the QC strains must fall within the established acceptable ranges for the assay to be considered valid.

  • If the QC results are out of range, the test results for the clinical isolates are invalid and the assay should be repeated.

Conclusion

The broth microdilution assay is a reliable and reproducible method for determining the in vitro susceptibility of bacterial isolates to this compound. Adherence to standardized protocols, such as those provided by the CLSI, is essential for obtaining accurate and comparable MIC data. The potent in vitro activity of this compound against a broad range of clinically important pathogens, including MDR strains, underscores its potential as a valuable therapeutic agent. These application notes and protocols provide a framework for researchers and drug development professionals to effectively evaluate the in vitro efficacy of this compound.

References

Application Notes and Protocols for Zifanocycline Administration in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Zifanocycline (KBP-7072), a novel aminomethylcycline antibiotic, in various murine infection models. The protocols detailed below are based on established in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Introduction

This compound is a third-generation, semi-synthetic aminomethylcycline antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens.[1][2] It functions by inhibiting the bacterial 30S ribosomal subunit, thereby disrupting protein synthesis.[3][4] this compound is under development for treating acute bacterial skin and skin structure infections (ABSSSI), community-acquired bacterial pneumonia (CABP), and infections caused by methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), vancomycin-resistant Enterococcus (VRE), and Acinetobacter species.[3][5] It is available in both oral and intravenous formulations.[1]

Mechanism of Action

This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria. This binding prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site, which in turn inhibits the elongation of the polypeptide chain and halts protein synthesis, ultimately leading to bacterial cell death or growth inhibition.

cluster_ribosome Bacterial Ribosome 30S 30S Subunit 30S->Inhibition 50S 50S Subunit This compound This compound This compound->30S Binds to tRNA Aminoacyl-tRNA tRNA->Inhibition Prevents binding Protein Protein Synthesis Inhibition->Protein Inhibits

Caption: this compound's mechanism of action on the bacterial ribosome.

Pharmacokinetics in Murine Models

Pharmacokinetic studies of this compound have been conducted in CD-1 mice, demonstrating a linear PK profile.[1][6] The drug's concentration in plasma increases with the administered dose.

Table 1: Single-Dose Subcutaneous Pharmacokinetics of this compound in Healthy Mice [7]

Dose (mg/kg)Total Drug Cmax (mg/L)Total Drug AUC0-inf (hmg/L)Free Drug Cmax (mg/L)Free Drug AUC0-inf (hmg/L)
10.121.130.030.25
4----
16----
64----
25625.22345.6852.6

Note: Data for intermediate doses were not fully provided in the source.

Table 2: Single-Dose Pharmacokinetics of this compound in Neutropenic Murine Thigh Infection Model [8]

Dose (mg/kg)Cmax (mg/L)AUC0-∞ (mg*h/L)Elimination Half-life (h)
2.50.342.443.9
5---
10---
20---
40---
802.5857.617.6

Note: Data for intermediate doses were not fully provided in the source.

The mean plasma protein binding of this compound in mice is approximately 77.5%.[1][6][8] Oral bioavailability in mice ranges from 12% to 32%.[1][6] Administration in a fed state can lead to a significant reduction in Cmax and AUC compared to a fasted state.[1][6]

In Vivo Efficacy in Murine Infection Models

This compound has demonstrated potent in vivo activity in neutropenic murine thigh and pneumonia infection models against various pathogens. The optimal PK/PD index for efficacy against Acinetobacter baumannii has been identified as the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC).[7]

Table 3: Efficacy of this compound against Acinetobacter baumannii in a Neutropenic Murine Thigh Infection Model [7]

Efficacy EndpointAverage Daily Dose (mg/kg)Mean fAUC/MIC Ratio
Static Effect6.926.91
1-log10 Kill9.639.10
2-log10 Kill13.2212.60

Table 4: Efficacy of this compound in a Neutropenic Murine Pneumonia Model [8]

PathogenEfficacy EndpointPlasma 24-h Free Drug AUC/MICELF 24-h AUC/MIC
Staphylococcus aureusNet Stasis1.132.01
1-log10 Kill2.594.22
Streptococcus pneumoniaeNet Stasis1.412.50
1-log10 Kill5.6710.08

ELF: Epithelial Lining Fluid

Experimental Protocols

The following are generalized protocols for conducting murine infection model studies with this compound, based on published methodologies.[7][8][9][10][11]

Neutropenic Murine Thigh Infection Model

This model is suitable for evaluating the in vivo efficacy of this compound against localized bacterial infections.

Materials:

  • Specific pathogen-free mice (e.g., ICR or BALB/c)

  • Cyclophosphamide for inducing neutropenia

  • This compound for injection (subcutaneous)

  • Bacterial culture of the target pathogen (e.g., A. baumannii)

  • Saline solution (0.9% NaCl)

  • Anesthetic agent

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce neutropenia.

  • Infection:

    • Prepare a bacterial suspension in saline to the desired concentration (e.g., 10^6 to 10^7 CFU/mL).

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of each mouse.

  • This compound Administration:

    • Two hours post-infection, administer this compound subcutaneously at the desired doses. A control group should receive a vehicle control (e.g., saline).

  • Efficacy Assessment:

    • At 24 hours post-treatment, euthanize the mice.

    • Aseptically remove the entire thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/thigh).

    • Efficacy is determined by the reduction in bacterial CFU compared to the control group.

Neutropenic Murine Pneumonia Model

This model is used to assess the efficacy of this compound in treating respiratory tract infections.

Materials:

  • Specific pathogen-free mice

  • Cyclophosphamide

  • This compound

  • Bacterial culture of the target pathogen (e.g., S. aureus, S. pneumoniae)

  • Anesthetic agent

Procedure:

  • Induction of Neutropenia:

    • Follow the same procedure as in the thigh infection model.

  • Infection:

    • Anesthetize the mice.

    • Instill a 50 µL bacterial suspension intranasally to induce pneumonia.

  • This compound Administration:

    • Initiate this compound treatment (subcutaneously or as per study design) at a specified time point post-infection (e.g., 2 hours).

  • Efficacy Assessment:

    • At 24 hours post-treatment, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs, or homogenize the entire lungs.

    • Determine the bacterial load in the BAL fluid or lung homogenate by serial dilution and plating.

cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Thigh Thigh Infection (Intramuscular) Neutropenia->Thigh Pneumonia Pneumonia Model (Intranasal) Neutropenia->Pneumonia Inoculum Prepare Bacterial Inoculum Inoculum->Thigh Inoculum->Pneumonia Administer Administer this compound (e.g., Subcutaneous) Thigh->Administer Control Administer Vehicle (Control Group) Thigh->Control Pneumonia->Administer Pneumonia->Control Euthanize Euthanize Mice (24h post-treatment) Administer->Euthanize Control->Euthanize Harvest Harvest Tissue (Thigh/Lungs) Euthanize->Harvest Homogenize Homogenize & Plate Harvest->Homogenize CFU Determine Bacterial Load (CFU/g or CFU/mL) Homogenize->CFU

Caption: Workflow for murine infection model experiments.

Pharmacokinetic Analysis

This protocol outlines the steps for determining the pharmacokinetic parameters of this compound in mice.

Materials:

  • Healthy or infected mice

  • This compound for administration

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Equipment for plasma separation (centrifuge)

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Drug Administration:

    • Administer a single dose of this compound to mice via the desired route (e.g., subcutaneous, oral, or intravenous).

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • For each time point, a separate group of mice is typically used.

    • Collect blood via cardiac puncture or another appropriate method.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Drug Quantification:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2).

References

Application Notes and Protocols for Zifanocycline in a Neutropenic Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the neutropenic murine thigh infection model to evaluate the in vivo efficacy of Zifanocycline (KBP-7072), a novel aminomethylcycline antibiotic. This model is a standardized and reproducible method for assessing the pharmacokinetics (PK) and pharmacodynamics (PD) of new antimicrobial agents against a variety of bacterial pathogens.

Introduction

This compound is a third-generation, semi-synthetic aminomethylcycline antibiotic that demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[4][5] The neutropenic murine thigh infection model is a well-established preclinical model used to assess the in vivo efficacy of antibiotics.[6][7][8] By inducing neutropenia, the model minimizes the influence of the host immune system, allowing for a more direct evaluation of the antimicrobial agent's activity.[6][7] This model is particularly useful for determining key PK/PD parameters that correlate with efficacy, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[9][10]

Key Concepts and Applications

The neutropenic murine thigh infection model serves several critical functions in the preclinical development of antibiotics like this compound:

  • Efficacy Determination: It allows for the quantitative assessment of an antibiotic's ability to reduce bacterial burden in a localized infection.

  • Dose-Ranging Studies: The model is instrumental in determining the effective dose range and dosing schedule for achieving desired therapeutic outcomes (e.g., bacteriostatic effect, 1-log kill, 2-log kill).[9]

  • PK/PD Parameter Determination: It is the standard model for identifying the PK/PD index that best predicts the efficacy of an antimicrobial agent. For this compound, the 24-hour free drug AUC/MIC (fAUC/MIC) has been identified as the key parameter correlating with efficacy against Acinetobacter baumannii and E. coli.[9][10]

  • Spectrum of Activity Evaluation: The model can be adapted to study the efficacy of this compound against a wide range of clinically relevant pathogens.

Data Presentation

The following tables summarize key quantitative data from studies involving this compound in murine infection models.

Table 1: In Vitro Activity of this compound

PathogenMIC Range (mg/L)MIC90 (µg/ml)
Acinetobacter baumannii0.06 - 0.5<1
Escherichia coli0.125 - 0.25Not Reported
Various CABP PathogensNot Reported<1

MIC: Minimum Inhibitory Concentration; MIC90: Minimum Inhibitory Concentration for 90% of isolates; CABP: Community-Acquired Bacterial Pneumonia. Source:[1][9][10]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueDosing
Single Subcutaneous Dose
Cmax (total drug)0.12 - 25.2 mg/L1 - 256 mg/kg
AUC0-inf (total drug)1.13 - 234 hmg/L1 - 256 mg/kg
Cmax (free drug)0.03 - 5.68 mg/L1 - 256 mg/kg
AUC0-inf (free drug)0.25 - 52.6 hmg/L1 - 256 mg/kg
Single Oral and IV Doses
Oral Bioavailability12% - 32%Not Specified
Tmax0.5 - 4 hoursNot Specified
Half-life~6 - 11 hoursNot Specified
Plasma Protein Binding77.5%Not Specified

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; Tmax: Time to reach maximum concentration. Source:[1][9][10][11]

Table 3: Pharmacodynamic Targets for this compound against A. baumannii in Neutropenic Murine Thigh Infection Model

Efficacy EndpointAverage Daily Dose (mg/kg)Mean fAUC/MIC Ratio
Static Effect6.926.91
1-log10 Kill9.639.10
2-log10 Kill13.2212.60

fAUC/MIC: Ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration. Source:[9]

Experimental Protocols

Induction of Neutropenia

This protocol describes the method for inducing a neutropenic state in mice, which is essential for the thigh infection model.

Materials:

  • Cyclophosphamide

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% saline

  • 6 to 8-week-old female ICR (CD-1) or similar strain mice

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare a sterile solution of cyclophosphamide in PBS or saline. The concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 100-200 µL).

  • Administer cyclophosphamide via intraperitoneal (IP) injection. A commonly used regimen is two doses:

    • Day -4: 150 mg/kg

    • Day -1: 100 mg/kg[6][12][13]

  • This regimen typically results in neutropenia (<100 neutrophils/mm³) at the time of infection.[12] The timing and dosage may be optimized depending on the mouse strain and specific experimental requirements.

Bacterial Inoculum Preparation

This protocol outlines the preparation of the bacterial suspension for thigh infection.

Materials:

  • Bacterial strain of interest (e.g., Acinetobacter baumannii, Escherichia coli)

  • Appropriate broth medium (e.g., Brain Heart Infusion Broth, Tryptic Soy Broth)

  • Spectrophotometer

  • Sterile PBS or saline

Procedure:

  • Streak the bacterial strain onto an appropriate agar plate and incubate overnight at 37°C.

  • Inoculate a single colony into broth medium and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an OD600 of ~0.5).

  • Harvest the bacteria by centrifugation.

  • Wash the bacterial pellet with sterile PBS or saline.

  • Resuspend the pellet in fresh sterile PBS or saline and adjust the concentration to the desired inoculum density (e.g., 10^7 CFU/mL) using a spectrophotometer and pre-determined standard curves.

  • The final inoculum should be confirmed by plating serial dilutions on agar plates and performing colony counts.

Murine Thigh Infection

This protocol details the procedure for establishing the thigh infection in neutropenic mice.

Materials:

  • Neutropenic mice

  • Prepared bacterial inoculum

  • Syringes and needles for intramuscular injection

Procedure:

  • Two to four hours after the final cyclophosphamide dose, lightly anesthetize the mice if necessary.

  • Inject 0.1 mL of the prepared bacterial inoculum intramuscularly into the right thigh of each mouse.[6][14]

  • The typical starting inoculum is approximately 10^6 CFU per thigh.

This compound Administration

This protocol describes the administration of this compound to the infected mice.

Materials:

  • This compound (KBP-7072)

  • Appropriate vehicle for dissolution/suspension (e.g., sterile water, saline, DMSO/Tween/water mixture)[14]

  • Syringes and needles for subcutaneous or oral administration

Procedure:

  • Prepare the dosing solutions of this compound at the desired concentrations. This compound can be administered subcutaneously or orally.[1][9]

  • Initiate treatment at a specified time post-infection (e.g., 2 hours).[6]

  • Administer the designated dose of this compound to each treatment group according to the planned dosing schedule (e.g., every 6, 8, 12, or 24 hours).[10]

  • A vehicle control group should be included in each experiment.

Assessment of Efficacy

This protocol outlines the method for determining the bacterial burden in the infected thigh.

Materials:

  • Sterile dissection tools

  • Sterile PBS or saline

  • Tissue homogenizer

  • Appropriate agar plates

Procedure:

  • At a predetermined time point (e.g., 24 hours post-initiation of therapy), euthanize the mice by an approved method (e.g., CO2 asphyxiation).[14]

  • Aseptically dissect the entire infected thigh muscle.[6][14]

  • Weigh the thigh tissue.

  • Homogenize the thigh tissue in a known volume of sterile PBS (e.g., 3 mL).[6]

  • Prepare serial ten-fold dilutions of the tissue homogenate in sterile PBS.

  • Plate aliquots of the appropriate dilutions onto agar plates in duplicate.[6]

  • Incubate the plates overnight at 37°C.

  • Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • The efficacy of this compound is determined by comparing the bacterial load in the treated groups to the control group.

Visualizations

G cluster_workflow Experimental Workflow Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Infection (Bacterial Inoculum) Neutropenia->Infection Day 0 Treatment This compound Administration Infection->Treatment 2h post-infection Efficacy Assess Efficacy (CFU Enumeration) Treatment->Efficacy 24h post-treatment G cluster_mechanism This compound Mechanism of Action Ribosome 50S 30S Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis This compound This compound This compound->Ribosome:f1 Inhibition Inhibition

References

Zifanocycline: Application Notes and Protocols for Oral and Intravenous Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the technical details and experimental protocols for the research and development of Zifanocycline (also known as KBP-7072), a third-generation aminomethylcycline antibiotic. This compound is available in both oral and intravenous formulations and has demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2][3][4] This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound is a semisynthetic aminomethylcycline antibiotic that exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[1][2] It binds to the 30S ribosomal subunit, preventing the docking of aminoacyl-tRNA at the A-site. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of bacterial growth and proliferation.

cluster_ribosome Bacterial Ribosome 50S 50S 30S 30S mRNA mRNA mRNA->30S Binds A_site A Site P_site P Site Protein_Elongation Protein_Elongation This compound This compound This compound->30S Binds to Aminoacyl_tRNA Aminoacyl_tRNA Aminoacyl_tRNA->A_site Blocked Entry Inhibition Protein Synthesis Inhibition Protein_Elongation->Inhibition Leads to

Fig. 1: Mechanism of action of this compound.

Data Presentation

In Vitro Antibacterial Activity

This compound has demonstrated potent in vitro activity against a wide range of bacterial pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are summarized below.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Acinetobacter baumannii0.51
Mycobacterium abscessus0.060.25
Staphylococcus aureus (including MRSA)0.060.12
Streptococcus pneumoniae≤0.0150.03
Enterococcus faecalis0.030.06
Haemophilus influenzae0.120.25
Moraxella catarrhalis0.060.06
Enterobacterales0.252
Data sourced from multiple in vitro studies.
Pharmacokinetic Parameters in Animal Models

Pharmacokinetic studies of this compound have been conducted in various animal models for both oral and intravenous formulations. A summary of these parameters is presented below.

SpeciesFormulationTmax (h)t½ (h)Oral Bioavailability (%)Protein Binding (%)
MouseOral & IV0.5 - 46 - 1112 - 3277.5
Rat (Sprague-Dawley)Oral & IV0.5 - 46 - 1112 - 3269.8
Dog (Beagle)Oral & IV0.5 - 46 - 1112 - 3264.5
Tmax: Time to maximum plasma concentration; t½: Half-life.[1][2]
SpeciesFormulationDose (mg/kg)Cmax (mg/L)AUC0-inf (h*mg/L)
MouseSubcutaneous10.121.13
4--
16--
64--
25625.2234
Cmax: Maximum plasma concentration; AUC0-inf: Area under the concentration-time curve from time zero to infinity.[5]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][7][8]

prep_zifa Prepare this compound Stock Solution serial_dil Perform 2-fold Serial Dilutions in 96-well plate prep_zifa->serial_dil inoculate Inoculate wells with Bacterial Suspension serial_dil->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic

Fig. 2: Workflow for MIC determination.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Incubator

Procedure:

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Further dilutions are made in CAMHB to achieve the desired concentration range.

  • Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in CAMHB to obtain a range of concentrations.

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend bacterial colonies in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

In Vivo Efficacy Study: Neutropenic Murine Thigh Infection Model

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents.[9][10]

induce_neutropenia Induce Neutropenia (Cyclophosphamide) bacterial_challenge Intramuscular Bacterial Challenge in Thigh induce_neutropenia->bacterial_challenge administer_zifa Administer this compound (Oral or IV) bacterial_challenge->administer_zifa sacrifice_harvest Sacrifice Mice and Harvest Thigh Tissue administer_zifa->sacrifice_harvest homogenize_plate Homogenize Tissue and Plate Serial Dilutions sacrifice_harvest->homogenize_plate count_cfu Incubate and Count Colony Forming Units (CFU) homogenize_plate->count_cfu

Fig. 3: Workflow for the neutropenic murine thigh infection model.

Materials:

  • Female ICR (CD-1) mice (or other suitable strain)

  • Cyclophosphamide

  • Bacterial strain of interest

  • This compound for oral or intravenous administration

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Appropriate agar plates

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[11][12]

  • Bacterial Challenge: Two hours after the second dose of cyclophosphamide, inject a prepared bacterial suspension (typically 0.1 mL of a suspension containing 10^6 - 10^7 CFU/mL) into the thigh muscle of each mouse.

  • Drug Administration: At a specified time post-infection (e.g., 2 hours), administer this compound via the desired route (oral gavage or intravenous injection). Dosing regimens can vary to determine the pharmacokinetic/pharmacodynamic (PK/PD) parameters.

  • Tissue Harvest: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice and aseptically remove the infected thigh.

  • Bacterial Load Determination: Homogenize the thigh tissue in a known volume of sterile PBS. Perform serial dilutions of the homogenate and plate onto appropriate agar.

  • CFU Enumeration: Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU) to determine the bacterial load in the thigh. The efficacy of this compound is determined by the reduction in CFU compared to untreated control animals.

Formulation of this compound for Research

Oral Formulation: For research purposes, this compound can be formulated for oral administration in several ways. A common method is to suspend the compound in a vehicle such as 0.5% carboxymethyl cellulose.

Intravenous Formulation: For intravenous administration in animal models, this compound can be dissolved in a sterile vehicle suitable for injection, such as sterile water for injection or a saline solution, potentially with the use of co-solvents like PEG300 and Tween 80 if solubility is a concern. The final formulation should be sterile-filtered before administration.

Clinical Development

This compound is currently in clinical development for the treatment of various bacterial infections, including community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections.[13][14][15] Phase I clinical trials have been completed to evaluate the safety, tolerability, and pharmacokinetics of both oral and intravenous formulations in healthy subjects.[3] As of now, this compound has not received FDA approval.[16]

References

Zifanocycline Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifanocycline (also known as KBP-7072) is a novel, third-generation aminomethylcycline antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many multidrug-resistant pathogens.[1][2] It is being developed in both oral and intravenous formulations for the treatment of various bacterial infections.[1] this compound exerts its antibacterial effect by inhibiting protein synthesis through binding to the bacterial 30S ribosomal subunit.[1][3] These application notes provide a summary of reported dosages, pharmacokinetic parameters, and detailed protocols for in vivo animal studies to guide researchers in preclinical efficacy testing.

Data Presentation

Table 1: this compound Dosage and Efficacy in Murine Infection Models
Animal ModelPathogenDosing RegimenEfficacy EndpointOutcomeCitation
Neutropenic ThighAcinetobacter baumannii6.92 mg/kg/day (projected)Static EffectHalts bacterial growth[4]
Neutropenic ThighAcinetobacter baumannii9.63 mg/kg/day (projected)1-log₁₀ KillReduces bacterial load by 10-fold[4]
Neutropenic ThighAcinetobacter baumannii13.22 mg/kg/day (projected)2-log₁₀ KillReduces bacterial load by 100-fold[4]
Neutropenic PneumoniaStaphylococcus aureus0.25 to 64 mg/kg/6hBacterial Burden (CFU)Dose-dependent activity, 3-5 log₁₀ kill[1][5]
Neutropenic PneumoniaStreptococcus pneumoniae0.25 to 64 mg/kg/6hBacterial Burden (CFU)Dose-dependent activity, 3-5 log₁₀ kill[1][5]
Table 2: Pharmacokinetic Parameters of this compound in Various Animal Models
Animal SpeciesAdministration RouteOral BioavailabilityTₘₐₓ (hours)Half-life (hours)Plasma Protein BindingCitation
CD-1 MiceOral / IV12% to 32%0.5 to 4~ 6 to 1177.5%[1][3][5]
Sprague-Dawley RatsOral / IV12% to 32%0.5 to 4~ 6 to 1169.8%[1][3][5]
Beagle DogsOral / IV12% to 32%0.5 to 4~ 6 to 1164.5%[1][3][5]
MonkeysN/AN/AN/AN/A69.3%[1][5]

Note: Administration of oral doses in a fed state has been shown to significantly reduce Cₘₐₓ and AUC compared to dosing in fasted animals.[1][5]

Mechanism of Action

This compound is a member of the tetracycline class of antibiotics and targets the bacterial ribosome.[6] Specifically, it binds to the 30S ribosomal subunit, which physically obstructs the binding of aminoacyl-tRNA to the A site of the ribosome-mRNA complex.[6] This action effectively prevents the incorporation of new amino acids into the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[6]

cluster_ribosome 70S Ribosome cluster_sites tRNA Binding Sites 50S_Subunit 50S Subunit (Peptidyl Transferase Center) 30S_Subunit 30S Subunit (Decoding Center) A_Site A Site (Aminoacyl) Inhibition Inhibition P_Site P Site (Peptidyl) E_Site E Site (Exit) This compound This compound This compound->A_Site Binds to 30S subunit at A site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Entry Blocked Protein_Synthesis Protein Synthesis (Elongation) Inhibition->Protein_Synthesis Prevents Elongation cluster_prep Phase 1: Preparation (5 Days) cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Endpoint Analysis Day_Neg4 Day -4: Induce Neutropenia (Dose 1) Cyclophosphamide 150 mg/kg IP Day_Neg1 Day -1: Induce Neutropenia (Dose 2) Cyclophosphamide 100 mg/kg IP Day_Neg4->Day_Neg1 Day_0_Prep Day 0: Prepare Bacterial Inoculum (e.g., ~10^6 CFU/mL) Day_Neg1->Day_0_Prep Day_0_Infect Day 0 (T=0h): Infect Thigh Muscle (0.1 mL IM) Day_0_Prep->Day_0_Infect Day_0_Treat Day 0 (T=2h): Initiate Treatment This compound or Vehicle Day_0_Infect->Day_0_Treat Day_0_Continue Continue Dosing (per study design, e.g., q6h, q12h) Day_0_Treat->Day_0_Continue Day_1_End Day 1 (T=24h): Euthanize Animals Day_0_Continue->Day_1_End Day_1_Dissect Dissect Thigh Tissue Day_1_End->Day_1_Dissect Day_1_Homogenize Homogenize & Serially Dilute Day_1_Dissect->Day_1_Homogenize Day_1_Plate Plate on Agar Day_1_Homogenize->Day_1_Plate Day_2_Count Day 2: Incubate & Count CFU Day_1_Plate->Day_2_Count Day_2_Analyze Analyze Data (log10 CFU/gram) Day_2_Count->Day_2_Analyze

References

Application Note: Evaluating Drug Synergy with Zifanocycline using Checkerboard Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifanocycline (KBP-7072) is a third-generation aminomethylcycline antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3][4] It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including many multidrug-resistant pathogens.[1][2] As antimicrobial resistance continues to be a major global health threat, combination therapies that exhibit synergistic effects are of increasing interest. Synergistic interactions can enhance efficacy, reduce the dosage of individual agents, and potentially limit the development of resistance.

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[5][6] This technique allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction as synergistic, additive, indifferent, or antagonistic.[7]

This application note provides a detailed protocol for performing a checkerboard synergy assay with this compound and a summary of available data on its synergistic potential.

Mechanism of Action: this compound

This compound, like other tetracyclines, exerts its antibacterial effect by reversibly binding to the 30S ribosomal subunit of the bacterial ribosome. This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the addition of amino acids to the growing peptide chain and effectively halting protein synthesis.

cluster_ribosome Bacterial Ribosome 50S 50S Subunit 30S 30S Subunit Protein_Synthesis Protein Synthesis This compound This compound This compound->30S Binds to Inhibition Inhibition tRNA Aminoacyl-tRNA tRNA->30S Blocked Attachment Inhibition->Protein_Synthesis A Prepare Stock Solutions of this compound & Drug B B Determine MIC of Each Drug Individually A->B C Prepare Serial Dilutions in 96-Well Plate A->C B->C D Inoculate with Bacterial Suspension C->D E Incubate at 37°C for 18-24 hours D->E F Read Results Visually or with Plate Reader E->F G Calculate FIC and FICI F->G H Interpret Results G->H

References

Application Notes and Protocols: Zifanocycline as a Selection Agent in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifanocycline (also known as KBP-7072) is a novel, third-generation aminomethylcycline antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, including many multidrug-resistant pathogens.[1][2][3] Its primary mechanism of action is the inhibition of protein synthesis through binding to the bacterial 30S ribosomal subunit.[1][4][5] While extensively studied for its therapeutic potential in treating bacterial infections, its application as a selection agent in eukaryotic cell culture is a novel area of exploration.[6][7]

These application notes provide a comprehensive guide for utilizing this compound as a selection agent for establishing stable mammalian cell lines. The protocols outlined below are based on established methodologies for antibiotic-based cell selection and will require optimization for specific cell lines and experimental conditions.[8][9][10]

Mechanism of Action for Selection

This compound functions by binding to the 30S ribosomal subunit in bacteria, which interferes with the binding of aminoacyl-tRNA to the ribosomal acceptor site, thereby inhibiting protein synthesis and leading to cell death.[1][2][4][5] For this compound to be used as a selection agent in mammalian cell culture, the target cells must be transfected with a plasmid conferring a resistance gene. This resistance gene would express a protein that either inactivates this compound, prevents its binding to the ribosome, or actively pumps it out of the cell. Consequently, only the cells that have successfully integrated the resistance gene will survive and proliferate in a culture medium containing this compound.

cluster_0 Non-Resistant Eukaryotic Cell cluster_1 Resistant Eukaryotic Cell Zifanocycline_in This compound Ribosome_non_resistant Ribosome Zifanocycline_in->Ribosome_non_resistant Binds to Ribosome Protein_Synthesis_blocked Protein Synthesis Blocked Ribosome_non_resistant->Protein_Synthesis_blocked Inhibits Cell_Death Cell Death Protein_Synthesis_blocked->Cell_Death Zifanocycline_in_resistant This compound Resistance_Protein Resistance Protein (e.g., Efflux Pump/Enzyme) Zifanocycline_in_resistant->Resistance_Protein Targeted by Ribosome_resistant Ribosome Zifanocycline_in_resistant->Ribosome_resistant Binding prevented Zifanocycline_out This compound Expelled/ Inactivated Resistance_Protein->Zifanocycline_out Acts on Protein_Synthesis_normal Normal Protein Synthesis Ribosome_resistant->Protein_Synthesis_normal Cell_Survival Cell Survival & Proliferation Protein_Synthesis_normal->Cell_Survival Start Start: Healthy, non-transfected cells Seed_Cells 1. Seed cells in a 24- or 96-well plate at ~25-30% confluency Start->Seed_Cells Prepare_Dilutions 2. Prepare a serial dilution of this compound in culture medium (e.g., 0, 0.5, 1, 2.5, 5, 10, 20, 50 µg/mL) Seed_Cells->Prepare_Dilutions Add_Antibiotic 3. Replace medium with this compound-containing medium Prepare_Dilutions->Add_Antibiotic Incubate 4. Incubate cells for 7-14 days Add_Antibiotic->Incubate Refresh_Medium 5. Refresh selective medium every 2-3 days Incubate->Refresh_Medium During incubation Assess_Viability 6. Monitor cell viability at regular intervals (e.g., every 2 days) Incubate->Assess_Viability Refresh_Medium->Incubate Determine_Concentration 7. Identify the lowest concentration that results in 100% cell death within 10-14 days Assess_Viability->Determine_Concentration End End: Optimal concentration for selection determined Determine_Concentration->End Start Start: Healthy cells and plasmid with this compound resistance gene Transfect 1. Transfect cells with the expression plasmid Start->Transfect Recover 2. Allow cells to recover and express the resistance gene (24-72 hours) Transfect->Recover Split_and_Select 3. Split cells into fresh medium containing the optimal this compound concentration Recover->Split_and_Select Incubate_and_Feed 4. Incubate and refresh selective medium every 3-4 days Split_and_Select->Incubate_and_Feed Observe_Foci 5. Monitor for the formation of resistant colonies (foci) Incubate_and_Feed->Observe_Foci Isolate_Colonies 6. Isolate individual colonies using cloning cylinders or serial dilution Observe_Foci->Isolate_Colonies Expand_Clones 7. Expand isolated clones into monoclonal populations Isolate_Colonies->Expand_Clones Validate 8. Validate protein expression and phenotype of the stable cell line Expand_Clones->Validate End End: Validated stable cell line Validate->End

References

Troubleshooting & Optimization

Zifanocycline Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information on the solubility of zifanocycline in common laboratory solvents, offering troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For the trifluoroacetate (TFA) salt of this compound, a solubility of up to 125 mg/mL has been reported with the use of ultrasonication and warming.[1][2] For the free base form of this compound, a solubility of at least 10 mM in DMSO has been noted.[3][4]

Q2: Is this compound soluble in aqueous solutions?

A2: There is no readily available quantitative data on the aqueous solubility of this compound.[5] It is generally advisable to first dissolve this compound in an organic solvent like DMSO and then dilute the stock solution into your aqueous buffer of choice. Be aware that precipitation may occur if the concentration of the organic solvent is too high in the final aqueous solution.

Q3: Can I dissolve this compound in other organic solvents like ethanol or DMF?

A3: Some sources suggest that this compound may also be soluble in ethanol or dimethylformamide (DMF).[6] However, specific quantitative solubility data for these solvents is not widely available. It is recommended to test solubility with a small amount of the compound before proceeding with larger preparations.

Q4: My this compound is not dissolving completely. What should I do?

A4: If you encounter difficulty dissolving this compound, especially at higher concentrations, the following steps may be helpful:

  • Vortexing: Mix the solution vigorously using a vortex mixer.

  • Ultrasonication: Place the sample in an ultrasonic bath to aid dissolution.[1][2]

  • Warming: Gently warm the solution (e.g., to 37°C) to increase solubility.[1]

  • Use fresh, anhydrous solvent: For DMSO, which is hygroscopic, using a fresh, unopened bottle or a properly stored anhydrous grade can significantly improve solubility.[1]

Q5: How should I store this compound powder and its solutions?

A5: this compound powder should be stored at -20°C for long-term stability (up to 2 years).[7] Stock solutions in DMSO can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Solubility Data

The following tables summarize the available solubility data for this compound and the related tetracycline class of antibiotics.

Table 1: this compound Solubility

Compound FormSolventReported SolubilityNotes
This compound TFA SaltDMSO125 mg/mL (187.51 mM)Requires sonication and warming.[1][2]
This compound (Free Base)DMSO≥ 10 mM
This compound (Free Base)WaterNo data available[5]
This compound (Free Base)EthanolMay be soluble (qualitative)[6]
This compound (Free Base)DMFMay be soluble (qualitative)[6]

Table 2: General Solubility of Tetracycline Antibiotics (for reference)

CompoundSolventSolubility
Tetracycline HydrochlorideDMSO~1 mg/mL
Tetracycline HydrochlorideDimethylformamide~1.4 mg/mL
Tetracycline HydrochloridePBS (pH 7.2)~3.3 mg/mL
Tetracycline HydrochlorideWaterFreely soluble
Tetracycline HydrochlorideMethanolSoluble
Tetracycline HydrochlorideEthanolSoluble
OmadacyclineDMSO~1 mg/mL
OmadacyclineDimethylformamide~1 mg/mL
OmadacyclineEthanolSlightly soluble
OmadacyclinePBS (pH 7.2)Slightly soluble

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (free base, MW: 552.62 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.53 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Vortex the vial for 1-2 minutes to initiate dissolution.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

    • If necessary, gently warm the solution to 37°C and continue to mix until the solution is clear.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use vials. Store the aliquots at -80°C for long-term storage.

Visual Guides

experimental_workflow Experimental Workflow: Preparing this compound Stock Solution start Start weigh 1. Weigh this compound Powder start->weigh add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Dissolve add_solvent->dissolve vortex Vortex for 1-2 min dissolve->vortex check1 Fully Dissolved? vortex->check1 sonicate Sonicate for 5-10 min check1->sonicate No aliquot 4. Aliquot Solution check1->aliquot Yes check2 Fully Dissolved? sonicate->check2 warm Warm to 37°C check2->warm No check2->aliquot Yes check3 Fully Dissolved? warm->check3 check3->aliquot Yes end End check3->end No (Consult Datasheet) store 5. Store at -80°C aliquot->store store->end

Caption: Workflow for preparing a this compound stock solution.

Caption: A troubleshooting guide for this compound solubility.

References

Zifanocycline Dosing Optimization: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Zifanocycline dosing based on the free drug area under the concentration-time curve to minimum inhibitory concentration (fAUC/MIC) ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as KBP-7072) is a novel, third-generation aminomethylcycline antibiotic.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant pathogens.[1][3] The mechanism of action of this compound, like other tetracycline antibiotics, involves the inhibition of bacterial protein synthesis.[4][5] It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.[4][5][6]

Q2: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for this compound efficacy?

A2: The primary PK/PD index that correlates with the efficacy of this compound is the free drug area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC).[7][8]

Q3: What are the target fAUC/MIC values for this compound against key pathogens?

A3: Target fAUC/MIC values for this compound have been determined in preclinical models. For Acinetobacter baumannii, the mean fAUC/MIC ratios for a static effect, 1-log10 kill, and 2-log10 kill are 6.91, 9.10, and 12.60, respectively.[7][8] Against Staphylococcus aureus and Streptococcus pneumoniae, a plasma fAUC/MIC target of approximately 1 is associated with a static effect.[9]

Q4: What is the plasma protein binding of this compound?

A4: this compound exhibits variable plasma protein binding across different species. The mean bound fractions are reported as 77.5% in mice, 69.8% in rats, 64.5% in dogs, 69.3% in monkeys, and 69.2% in human plasma.[3]

Troubleshooting Guides

MIC Determination Assays
IssuePotential Cause(s)Recommended Solution(s)
No inhibition of growth at high tetracycline concentrations. The starting concentration may still be too low for the specific bacterial strain.While it may seem counterintuitive, you may need to test even higher concentrations. However, be aware of potential solubility issues.[10]
High OD600 readings in wells with no visible microbial growth. The yellow pigmentation of tetracycline can artificially inflate OD600 values at high concentrations.[10]Run a series of control wells with the same concentrations of this compound in sterile broth (no bacteria) to determine the background OD600 at each concentration. Subtract these background values from your experimental readings.
Pinpoint growth at the bottom of the well for bacteriostatic antibiotics. This is a known phenomenon with bacteriostatic agents like tetracyclines.According to CLSI guidelines, for bacteriostatic antibiotics, you should disregard pinpoint growth at the bottom of the well when determining the MIC.[11]
Inconsistent MIC results between experiments. Variability in inoculum preparation; improper storage of this compound; contamination.Strictly adhere to standardized inoculum preparation procedures (e.g., 0.5 McFarland standard).[12] Ensure this compound stock solutions are stored correctly and used within their stability period. Use aseptic techniques to prevent contamination.
In Vivo PK/PD Studies
IssuePotential Cause(s)Recommended Solution(s)
High variability in bacterial burden within the same treatment group. Inconsistent inoculum delivery; variability in animal immune response (if not using neutropenic model).Ensure precise and consistent administration of the bacterial inoculum. For initial efficacy studies, the neutropenic murine thigh model is highly standardized and recommended to minimize the influence of the host immune response.[2]
Drug exposure (AUC) does not correlate with the administered dose. Issues with drug formulation or administration route; rapid metabolism or clearance.Verify the stability and solubility of the this compound formulation. Ensure accurate and consistent dosing administration. Characterize the pharmacokinetic profile in the specific animal model being used.
Observed efficacy does not align with predicted efficacy based on fAUC/MIC targets. Poor drug penetration to the site of infection; emergence of resistance during the experiment.Measure drug concentrations at the site of infection (e.g., epithelial lining fluid in a pneumonia model) in addition to plasma.[13] Analyze bacterial populations for the emergence of resistant subpopulations at the end of the study.

Data Presentation

Table 1: this compound fAUC/MIC Targets for Bactericidal Activity
Target OrganismStatic Effect (fAUC/MIC)1-log10 Kill (fAUC/MIC)2-log10 Kill (fAUC/MIC)Reference(s)
Acinetobacter baumannii6.919.1012.60[7][8]
Staphylococcus aureus~1.13~2.59~7.16[14]
Streptococcus pneumoniae~1.41~5.67~31.14[14]
Table 2: Pharmacokinetic Parameters of this compound in Mice (Subcutaneous Administration)
Dose (mg/kg)Cmax (mg/L)AUC0-24 (h*mg/L)T1/2 (h)Reference(s)
10.121.093.2 - 4.6[7][9]
4--3.2 - 4.6[9]
16--3.2 - 4.6[9]
64--3.2 - 4.6[9]
25625.22253.2 - 4.6[7][9]

Note: Dashes indicate that specific data points were not explicitly provided in the cited sources for those dose levels.

Table 3: Plasma Protein Binding of this compound
SpeciesMean Bound Fraction (%)Reference(s)
Mouse77.5[3]
Rat69.8[3]
Dog64.5[3]
Monkey69.3[3]
Human69.2[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound working solution (diluted from stock to twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should not contain the drug.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB only.

    • The final volume in each well will be 100 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[16] For tetracyclines, disregard pinpoint growth at the bottom of the well.[11]

Neutropenic Murine Thigh Infection Model

This model is highly standardized for evaluating in vivo antimicrobial efficacy.[2]

  • Animal Model: Use specific-pathogen-free female mice (e.g., ICR/CD-1 strain), typically 6 weeks old.[17]

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to render the mice neutropenic. A common regimen is 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection.[17][18] This should result in a neutrophil count of <100/mm³.[17]

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) from an overnight culture, adjusted to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).

  • Infection:

    • Anesthetize the mice (e.g., with isoflurane).

    • Inject 0.1 mL of the bacterial inoculum into the thigh muscle of each mouse.[17]

  • Drug Administration:

    • Initiate this compound treatment at a specified time post-infection (e.g., 2 hours).

    • Administer the drug via a clinically relevant route (e.g., subcutaneous or intravenous) at various dose levels and frequencies to achieve a range of fAUC/MIC exposures.

  • Endpoint Measurement:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically remove the thighs, weigh them, and homogenize them in a known volume of sterile saline or PBS.[1]

    • Perform serial dilutions of the thigh homogenates and plate them on appropriate agar to determine the bacterial load (CFU/thigh or CFU/gram of tissue).

  • Data Analysis: The efficacy of this compound is determined by the change in bacterial count (log10 CFU) in the thighs of treated mice compared to untreated controls at the start of therapy.

Visualizations

Zifanocycline_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Aminoacyl_tRNA Aminoacyl-tRNA 30S_Subunit->Aminoacyl_tRNA Blocks Binding A_Site A Site Protein_Synthesis Protein Synthesis (Elongation) A_Site->Protein_Synthesis Enables P_Site P Site mRNA mRNA mRNA->30S_Subunit Binds Aminoacyl_tRNA->A_Site Enters This compound This compound This compound->30S_Subunit Binds to Inhibition Inhibition

Caption: this compound binds to the 30S ribosomal subunit, blocking protein synthesis.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Efficacy Study (Murine Thigh Model) cluster_pk_pd PK/PD Analysis MIC_Determination 1. MIC Determination (Broth Microdilution) Infection 3. Thigh Infection (Bacterial Inoculum) MIC_Determination->Infection Informs MIC value Neutropenia 2. Induce Neutropenia (Cyclophosphamide) Neutropenia->Infection Treatment 4. This compound Dosing (Multiple Regimens) Infection->Treatment Endpoint 5. Assess Bacterial Burden (CFU/thigh at 24h) Treatment->Endpoint PK_Sampling 6. Pharmacokinetic Sampling (Plasma Concentrations) Treatment->PK_Sampling Correlation 8. Correlate fAUC/MIC with Bacterial Kill Endpoint->Correlation Calculate_AUC 7. Calculate fAUC PK_Sampling->Calculate_AUC Calculate_AUC->Correlation Dose_Optimization 9. Optimize Dosing Regimen Correlation->Dose_Optimization

Caption: Workflow for optimizing this compound dosing using fAUC/MIC.

References

Navigating the Impact of Food on Zifanocycline Oral Absorption: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers investigating the oral absorption of Zifanocycline, a novel aminomethylcycline antibiotic. The following information, presented in a question-and-answer format, addresses potential issues and offers insights into the significant impact of fed versus fasted states on the pharmacokinetics of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of food on the oral absorption of this compound?

A1: The presence of food is expected to significantly decrease the oral absorption of this compound. Preclinical studies in Sprague-Dawley rats have demonstrated marked reductions in both the maximum plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve - AUC) when this compound is administered in a fed state compared to a fasted state.[1] Similarly, a Phase I clinical trial in healthy adult volunteers showed a clear food effect, with decreases in mean Cmax and AUC observed in the fed state compared to the fasted state.[2]

Q2: Why does food negatively impact the absorption of this compound?

A2: The exact mechanisms for this compound have not been fully elucidated in the available literature. However, for tetracycline-class antibiotics, the primary mechanism of food-drug interaction involves chelation with polyvalent metallic cations such as calcium, magnesium, iron, and aluminum present in food.[3][4] This forms poorly soluble complexes that are not readily absorbed from the gastrointestinal tract. Additionally, food can delay gastric emptying and increase gastric pH, which may further reduce the dissolution and absorption of the drug.[5][6]

Q3: What are the recommendations for administering this compound in experimental settings to ensure optimal absorption?

A3: To achieve maximal oral bioavailability, it is recommended to administer this compound in a fasted state. Based on standard FDA guidance for food-effect bioavailability studies, this typically involves an overnight fast of at least 10 hours before dosing, with no food allowed for at least 4 hours post-dose.[7] Water can be consumed as needed, except for one hour before and after drug administration.

Q4: Are there specific food types that should be avoided when studying oral this compound?

A4: While specific studies on different meal types for this compound are not available, general guidance for tetracyclines suggests that dairy products and other foods rich in calcium, as well as mineral supplements containing iron, magnesium, or aluminum, should be avoided.[3] For consistency in experimental design, a standardized high-fat, high-calorie meal is often used in formal food-effect studies to elicit the greatest potential impact on gastrointestinal physiology.[7]

Troubleshooting Guide

Issue 1: High variability in pharmacokinetic data from oral dosing studies.

  • Potential Cause: Inconsistent fasting/feeding protocols among study subjects.

  • Troubleshooting Steps:

    • Strictly enforce and document fasting times for all subjects in the fasted groups. Ensure a minimum 10-hour overnight fast.

    • For fed-state studies, standardize the meal composition and the timing of the meal relative to drug administration. The FDA recommends administering the drug 30 minutes after the start of a meal consumed over 30 minutes.[7]

    • Ensure that subjects in the fasted group do not consume any food for at least 4 hours after dosing.

    • Control for the intake of dairy products or cation-containing supplements in all study arms.

Issue 2: Lower than expected plasma concentrations of this compound following oral administration.

  • Potential Cause: Unintended co-administration with food or substances that inhibit absorption.

  • Troubleshooting Steps:

    • Review subject diaries and interview subjects to ensure compliance with fasting requirements.

    • Verify that no disallowed foods, beverages (e.g., milk), or medications (e.g., antacids) were consumed near the time of dosing.

    • Consider the possibility of chelation with excipients in the formulation if using a custom preparation.

Issue 3: Inconsistent Tmax (time to reach maximum concentration) in pharmacokinetic profiles.

  • Potential Cause: Variable rates of gastric emptying due to differences in food intake or physiological variability.

  • Troubleshooting Steps:

    • Adherence to a strict fasting protocol will minimize variability in gastric emptying.

    • In fed studies, the standardized meal will help to normalize the physiological response to food, but some inter-individual variability is still expected.

    • Analyze data from fed and fasted groups separately to account for the expected delay in Tmax in the fed state.

Data Presentation

Table 1: Impact of Fed vs. Fasted State on this compound Pharmacokinetics in Healthy Adults (Phase I Clinical Trial)
Pharmacokinetic ParameterFasted State (100 mg) (N=6)Fed State (100 mg) (N=6)
Cmax (ng/mL) Data not specifiedDecreased
AUC (h*ng/mL) Data not specifiedDecreased
Tmax (h) 2Data not specified
Source: Adapted from Zhang, B. et al. IDWeek 2016.[2]
(Note: The abstract confirms a decrease in Cmax and AUC but does not provide the specific mean values.)
Table 2: Impact of Fed vs. Fasted State on this compound Pharmacokinetics in Sprague-Dawley Rats
Pharmacokinetic ParameterFasted StateFed State
Cmax Value not specifiedMarkedly Reduced
AUC Value not specifiedMarkedly Reduced
Source: Adapted from Tan X, et al. 2020.[1][8]
(Note: The publication states a marked reduction but does not provide the specific quantitative data in the abstract.)

Experimental Protocols

Protocol: Food-Effect Bioavailability Study for this compound (Adapted from FDA Guidance)

This protocol outlines a standard design for a food-effect bioavailability study.

  • Study Design: A randomized, balanced, single-dose, two-treatment, two-period, two-sequence crossover design is recommended.[7]

  • Subjects: Healthy adult volunteers. A minimum of 12 subjects should complete the study.

  • Treatments:

    • Treatment A (Fasted): A single oral dose of this compound administered after an overnight fast of at least 10 hours. The fast continues for at least 4 hours post-dose.

    • Treatment B (Fed): A single oral dose of this compound administered 30 minutes after the start of a standardized high-fat, high-calorie meal. The meal should be consumed within 30 minutes.

  • Washout Period: A sufficient washout period between treatments should be implemented, based on the half-life of this compound.

  • Pharmacokinetic Sampling: Serial blood samples are collected at predetermined time points before and after dosing to characterize the plasma concentration-time profile of this compound.

  • Data Analysis: The primary pharmacokinetic parameters (AUC and Cmax) are calculated for both treatments. The geometric mean ratios of fed to fasted for AUC and Cmax are determined, along with their 90% confidence intervals, to assess the presence and magnitude of the food effect.

Visualizations

FoodEffectWorkflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis s1 Healthy Volunteers s2 Informed Consent s1->s2 s3 Eligibility Screening s2->s3 rand Randomize to Sequence s3->rand p1_fast Group 1: Fasted Dosing rand->p1_fast Seq A p1_fed Group 2: Fed Dosing rand->p1_fed Seq B p1_pk Pharmacokinetic Sampling p1_fast->p1_pk p1_fed->p1_pk wash Washout Period p1_pk->wash p2_fed Group 1: Fed Dosing wash->p2_fed Seq A p2_fast Group 2: Fasted Dosing wash->p2_fast Seq B p2_pk Pharmacokinetic Sampling p2_fed->p2_pk p2_fast->p2_pk analysis Compare Fed vs. Fasted (AUC, Cmax, Tmax) p2_pk->analysis

Caption: Crossover study design for a food-effect bioavailability trial.

PhysiologicalEffects cluster_physio Physiological Changes cluster_pk Impact on this compound food Food Intake p1 Delayed Gastric Emptying food->p1 p2 Increased Gastric pH food->p2 p3 Chelation with Cations (e.g., Ca2+, Fe2+) food->p3 p4 Increased Bile Flow food->p4 pk1 Reduced Dissolution p1->pk1 p2->pk1 pk2 Formation of Insoluble Complexes p3->pk2 pk3 Decreased Oral Absorption (Lower AUC & Cmax) pk1->pk3 pk2->pk3

Caption: Potential mechanisms of food effect on this compound absorption.

References

Zifanocycline stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and degradation of zifanocycline in aqueous solutions. As a third-generation aminomethylcycline, this compound shares stability characteristics with other tetracycline antibiotics. The information provided herein is based on established knowledge of the tetracycline class, intended to guide researchers in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and exposure to light.[1][2] Like other tetracyclines, this compound is susceptible to degradation under acidic, alkaline, and photolytic conditions.

Q2: What are the expected degradation pathways for this compound in an aqueous environment?

A2: Based on the behavior of other tetracyclines, this compound is likely to undergo degradation through several pathways:

  • Epimerization: This is a reversible process that occurs at the C4 position of the molecule, leading to the formation of an inactive epimer. This process is most rapid in weakly acidic conditions (pH 3-5).[3]

  • Dehydration: Under strongly acidic conditions (below pH 2), tetracyclines can undergo dehydration, leading to the formation of anhydrotetracycline derivatives.[3]

  • Hydrolysis: In alkaline solutions (pH > 7.5), the tetracycline structure can be cleaved, leading to the formation of inactive isotetracycline.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation of tetracyclines.[1][5]

Q3: What are the common degradation products of tetracycline antibiotics?

A3: The primary degradation products of tetracyclines include 4-epitetracycline (ETC), anhydrotetracycline (ATC), and 4-epianhydrotetracycline (EATC).[3] Some degradation products may have lower antibacterial activity but could exhibit higher toxicity than the parent compound.[6][7]

Q4: How should I prepare and store this compound stock solutions?

A4: To maximize stability, it is recommended to prepare this compound stock solutions in a suitable organic solvent like DMSO. For aqueous solutions used in experiments, it is best to prepare them fresh. If short-term storage of aqueous solutions is necessary, they should be protected from light and stored at low temperatures (e.g., 2-8°C).[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of antibacterial activity in my aqueous this compound solution. Degradation due to improper storage or handling. Solution may have been exposed to light, high temperatures, or inappropriate pH.Prepare fresh solutions for each experiment. Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect all aqueous solutions from light by using amber vials or covering containers with aluminum foil. Maintain the pH of the solution within a stable range, avoiding strong acids or bases.
I observe a color change in my this compound solution over time. Formation of degradation products. Tetracycline solutions can change color (e.g., from yellow to brown) upon degradation.[2]This is a visual indicator of degradation. Discard the solution and prepare a fresh one. Ensure proper storage conditions are maintained to minimize degradation.
Inconsistent results in my experiments using this compound. Variable degradation of this compound between experiments. This can be caused by differences in solution preparation, storage time, or exposure to light and temperature.Standardize your protocol for preparing and handling this compound solutions. Prepare a fresh solution from a frozen stock for each set of experiments. Ensure consistent incubation times and conditions (temperature, light exposure) across all experiments.
Precipitation is observed in my aqueous this compound solution. Poor solubility or formation of insoluble degradation products. this compound may have limited solubility in certain aqueous buffers.Confirm the solubility of this compound in your chosen buffer system. You may need to adjust the pH or use a co-solvent. If precipitation occurs after storage, it could be due to the formation of less soluble degradation products.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Aqueous Solution

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound powder
  • HPLC-grade water
  • pH buffers (e.g., phosphate, citrate)
  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
  • Temperature-controlled incubator
  • Light chamber (for photostability testing)

2. Stock Solution Preparation:

  • Accurately weigh this compound powder and dissolve in an appropriate organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

3. Preparation of Test Solutions:

  • Dilute the stock solution with the desired aqueous buffers to the final test concentration. Prepare separate solutions for each condition to be tested (e.g., different pH values, temperatures).

4. Stability Study:

  • pH Stability: Incubate the test solutions at a constant temperature in the dark at various pH values.
  • Thermal Stability: Incubate the test solutions at a constant pH in the dark at various temperatures.
  • Photostability: Expose the test solutions to a controlled light source (e.g., UV lamp) at a constant temperature and pH. A control sample should be kept in the dark under the same conditions.

5. Sampling and Analysis:

  • At predetermined time points, withdraw aliquots from each test solution.
  • Immediately analyze the samples by HPLC/UPLC to determine the concentration of the remaining this compound and to detect the formation of any degradation products.

6. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.
  • Calculate the degradation rate constant and half-life (t½) for each condition.

Data Presentation

Table 1: Illustrative Impact of pH and Temperature on the Stability of Tetracycline-Class Antibiotics in Aqueous Solutions (Hypothetical Data)

ConditionpHTemperature (°C)Half-life (t½) (hours)Major Degradation Products
Acidic 225~48Anhydrotetracycline (ATC), Epianhydrotetracycline (EATC)
Weakly Acidic 425~24Epitetracycline (ETC)
Neutral 725> 72Minimal degradation
Alkaline 925~12Isotetracycline
Elevated Temp. 737~36Various
Photodegradation 725< 6Photolytic products

Note: This table provides a generalized representation of stability trends for the tetracycline class of antibiotics and is for illustrative purposes only. Actual values for this compound may vary.

Visualizations

cluster_prep Solution Preparation cluster_conditions Experimental Conditions cluster_analysis Analysis Z_powder This compound Powder Stock_sol Concentrated Stock (e.g., DMSO) Z_powder->Stock_sol Dissolve Test_sol Aqueous Test Solution Stock_sol->Test_sol Dilute in Buffer pH pH Variation Temp Temperature Variation Light Light Exposure Sampling Time-point Sampling pH->Sampling Temp->Sampling Light->Sampling HPLC HPLC/UPLC Analysis Sampling->HPLC Data Data Analysis (Degradation Rate, t½) HPLC->Data

Caption: Experimental workflow for assessing this compound stability.

cluster_degradation Degradation Pathways Z This compound (Active) Epi 4-Epithis compound (Inactive) Z->Epi Epimerization (Weakly Acidic, pH 3-5) Anhydro Anhydrothis compound Z->Anhydro Dehydration (Strongly Acidic, pH < 2) Iso Isothis compound (Inactive) Z->Iso Hydrolysis (Alkaline, pH > 7.5) Photo Photodegradation Products Z->Photo Photodegradation (Light Exposure) Epi->Z Reversible

Caption: Potential degradation pathways of this compound in aqueous solutions.

References

Zifanocycline Dosage Adjustment: A Technical Support Center for Critically Ill Patient Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zifanocycline dosage adjustment in preclinical, critically ill patient models. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of dosing in this specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as KBP-7072) is a novel, third-generation aminomethylcycline antibiotic.[1][2][3] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor site.[4][5] This action confers broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[1][2]

Q2: What are the known pharmacokinetic (PK) parameters of this compound in healthy animal models?

A2: Preclinical studies in healthy animal models have established key pharmacokinetic parameters for this compound. These findings from various studies are summarized in the table below. It is important to note that these parameters can be significantly altered in critically ill models.

Pharmacokinetic ParameterAnimal ModelValueCitation(s)
Oral Bioavailability Rats, Dogs, Mice12% to 32%[1]
Plasma Protein Binding Mouse77.5%[3]
Rat69.8%[3]
Dog64.5%[3]
Monkey69.3%[3]
Human69.2%[3]
Half-life (t½) Rats, Dogs, Mice~6 to 11 hours[1]
Time to Max. Concentration (Tmax) Rats, Dogs, Mice0.5 to 4 hours[1]
PK/PD Index for Efficacy Murine Thigh Infection ModelfAUC/MIC[6]

Q3: How does critical illness, such as sepsis, affect the pharmacokinetics of antibiotics like this compound?

A3: Critical illness induces significant physiological changes that can alter the pharmacokinetics of antibiotics.[7][8] For hydrophilic drugs like many beta-lactams, the increased capillary permeability and fluid resuscitation in sepsis can expand the volume of distribution (Vd), potentially lowering plasma concentrations.[9] Conversely, organ dysfunction, particularly acute kidney injury (AKI), can decrease drug clearance, leading to drug accumulation and potential toxicity.[10][11] Given that this compound is a moderately protein-bound drug, changes in albumin levels during critical illness could also affect its free fraction.

Troubleshooting Guides

Issue: Sub-therapeutic Plasma Concentrations of this compound

Possible Cause 1: Increased Volume of Distribution (Vd)

  • Explanation: In septic shock models, aggressive fluid resuscitation and capillary leak can significantly increase the Vd of water-soluble drugs. This may lead to lower than expected plasma concentrations of this compound.

  • Recommendation: Administer a "front-loaded" or higher initial dose of this compound to rapidly achieve therapeutic concentrations.[10][12] Subsequent doses should be guided by therapeutic drug monitoring (TDM).

Possible Cause 2: Enhanced Drug Clearance

  • Explanation: Early phases of sepsis can be associated with a hyperdynamic state, leading to augmented renal clearance (ARC) and faster elimination of renally cleared drugs.

  • Recommendation: Increase the maintenance dose or shorten the dosing interval. TDM is crucial to ensure target attainment.

Issue: Signs of this compound Toxicity (e.g., renal or hepatic)

Possible Cause: Decreased Drug Clearance due to Organ Dysfunction

  • Explanation: The progression of critical illness often leads to multiple organ dysfunction syndrome (MODS), including acute kidney injury (AKI) or hepatic dysfunction.[10][11] This can significantly impair the clearance of this compound, leading to drug accumulation.

  • Recommendation:

    • Reduce the maintenance dose of this compound.

    • Increase the dosing interval.

    • Utilize TDM to titrate the dose to a safe and effective range.

    • For tetracyclines, pre-existing renal failure can be exacerbated, so careful monitoring of renal function markers is essential.[4]

Experimental Protocols

Protocol: Determination of Optimal this compound Dosage in a Cecal Ligation and Puncture (CLP) Sepsis Mouse Model
  • Animal Model: Induce sepsis in mice via CLP surgery.

  • Group Allocation:

    • Sham-operated control group.

    • CLP + vehicle control group.

    • CLP + multiple this compound dosage groups (e.g., 5, 10, 20 mg/kg IV).

  • Drug Administration: Administer the first dose of this compound or vehicle intravenously immediately after CLP.

  • Pharmacokinetic Sampling: Collect sparse blood samples from a subset of animals in each dosage group at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Bioanalysis: Determine this compound plasma concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Perform population pharmacokinetic modeling to determine key parameters (Vd, clearance, half-life) in the septic state.

  • Pharmacodynamic Endpoint:

    • Primary: Survival rate at 72 hours.

    • Secondary: Bacterial load in peritoneal lavage and blood at 24 hours.

  • PK/PD Analysis: Correlate the calculated pharmacokinetic exposures (e.g., fAUC/MIC) with the pharmacodynamic endpoints to determine the target exposure for efficacy.

  • Dose Adjustment Simulation: Use the derived pharmacokinetic model to simulate different dosing regimens to identify the optimal strategy for maintaining the target exposure.

Visualizations

Signaling Pathways Modulated by Tetracyclines

Tetracyclines, beyond their antibiotic effects, possess anti-inflammatory properties. They can modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in critical illness.

G cluster_0 Bacterial LPS cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events & Cytokine Production LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription This compound This compound (Tetracyclines) This compound->MAPK Inhibits This compound->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines

Caption: Anti-inflammatory signaling pathways modulated by tetracyclines.

Experimental Workflow for Dosage Adjustment

This diagram outlines the iterative process for optimizing this compound dosage in a critically ill animal model.

G Start Start: Critically Ill Model Dose_Selection Initial Dose Selection (Based on healthy model data) Start->Dose_Selection PK_Sampling Pharmacokinetic Sampling Dose_Selection->PK_Sampling PD_Assessment Pharmacodynamic Assessment (Survival, Bacterial Load) Dose_Selection->PD_Assessment TDM Therapeutic Drug Monitoring (TDM) PK_Sampling->TDM Analysis PK/PD Analysis and Modeling PD_Assessment->Analysis TDM->Analysis Dose_Adjustment Dosage Adjustment Analysis->Dose_Adjustment Dose_Adjustment->Dose_Selection Iterate Optimal_Dose Optimal Dosing Regimen Identified Dose_Adjustment->Optimal_Dose Target Achieved

Caption: Workflow for this compound dosage optimization.

Troubleshooting Logic for Sub-therapeutic Levels

This diagram provides a logical flow for troubleshooting unexpectedly low plasma concentrations of this compound.

G Start Low this compound Concentration Detected Check_Vd Assess for signs of increased Volume of Distribution (e.g., fluid overload, capillary leak) Start->Check_Vd Check_Clearance Evaluate for Augmented Renal Clearance (e.g., high urine output) Check_Vd->Check_Clearance No Increase_LD Action: Increase Loading Dose Check_Vd->Increase_LD Yes Increase_MD Action: Increase Maintenance Dose or Decrease Interval Check_Clearance->Increase_MD Yes Reassess Re-measure Concentration (TDM) Check_Clearance->Reassess No/Uncertain Increase_LD->Reassess Increase_MD->Reassess

Caption: Troubleshooting sub-therapeutic this compound levels.

References

Technical Support Center: Zifanocycline in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zifanocycline. Our aim is to help you prevent and resolve issues related to this compound precipitation in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound (also known as KBP-7072) is a third-generation aminomethylcycline antibiotic, a derivative of tetracycline.[1][2][3][4] It is used in cell culture primarily as a selective agent for cells engineered to express tetracycline resistance genes or to study its antibacterial activity and effects on cellular processes.

Q2: I observed a precipitate in my culture medium after adding this compound. What could be the cause?

Precipitation of this compound in culture media can be attributed to several factors, primarily related to its chemical properties as a tetracycline derivative. The most common causes include:

  • pH of the Culture Medium: Tetracycline-class antibiotics have pH-dependent solubility.[2][5] Most standard cell culture media are buffered to a physiological pH of 7.2-7.4. In this range, tetracyclines can be less soluble and may precipitate, especially at higher concentrations. Aqueous solutions of tetracyclines can become turbid upon standing due to hydrolysis and precipitation, a process that is accelerated in alkaline conditions.[6]

  • Chelation with Divalent Cations: Culture media are rich in divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). Tetracyclines are well-known chelating agents for these ions.[7][8][9][10] The formation of this compound-cation complexes can result in insoluble precipitates, reducing the effective concentration of the antibiotic in your medium.[11]

  • High Concentration of this compound: Exceeding the solubility limit of this compound in the complex milieu of the culture medium will lead to precipitation.

  • Interaction with Serum Proteins: Tetracyclines are known to bind to serum albumin.[12][13][14][15] While this interaction doesn't directly cause precipitation, it can influence the amount of free, active this compound in serum-supplemented media.

Q3: How can I prevent this compound from precipitating in my culture medium?

To prevent precipitation, it is crucial to follow proper preparation and handling procedures. Here are some key recommendations:

  • Prepare a Concentrated Stock Solution in an Appropriate Solvent: this compound is soluble in dimethyl sulfoxide (DMSO).[1][12] Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in sterile DMSO.

  • Proper Storage of Stock Solutions: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • Correct Dilution Procedure: When preparing your working concentration, add the this compound stock solution to the pre-warmed culture medium with gentle mixing. It is advisable to add the stock solution to a smaller volume of medium first and then add this to the final volume.

  • Consider the Final Concentration: Use the lowest effective concentration of this compound required for your experiment to minimize the risk of precipitation.

  • pH Considerations: While altering the pH of your culture medium is generally not recommended as it will affect cell health, being aware of the pH-dependent solubility of this compound can help in troubleshooting.

Troubleshooting Guide

If you are experiencing this compound precipitation, use the following guide to identify and resolve the issue.

Problem Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding this compound to the medium. 1. High final concentration: The concentration of this compound exceeds its solubility in the culture medium. 2. Improper mixing: Localized high concentrations are causing precipitation before the compound can disperse.1. Review the required concentration for your experiment. If possible, use a lower concentration. 2. Add the this compound stock solution dropwise to the medium while gently swirling or vortexing.
Precipitate forms over time in the incubator. 1. pH shift: The metabolic activity of the cells may have altered the pH of the medium, reducing this compound solubility. 2. Chelation with divalent cations: Gradual formation of insoluble this compound-cation complexes. 3. Temperature fluctuations: Repeated warming and cooling of the medium can affect solubility.1. Monitor the pH of your culture medium. Ensure your incubator's CO₂ levels are stable. 2. Consider using a medium with lower concentrations of Ca²⁺ and Mg²⁺ if your experimental design allows. 3. Avoid repeated temperature changes. Prepare fresh medium with this compound as needed.
Inconsistent experimental results. Precipitation leading to variable active concentration: The amount of soluble, active this compound is not consistent between experiments.1. Visually inspect the medium for any signs of precipitation before each use. 2. Filter-sterilize the medium after adding this compound, although this may remove some of the precipitated compound. It is best to prevent precipitation in the first place.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

    • Calibrated pipette

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Gently vortex or pipette up and down until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, sterile cryovials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol for Preparing Culture Medium with this compound

  • Materials:

    • This compound stock solution (e.g., 10 mg/mL in DMSO)

    • Pre-warmed complete culture medium (with serum and other supplements, if applicable)

    • Sterile serological pipettes

    • Sterile conical tubes or flasks

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • In a sterile environment, add the appropriate volume of the this compound stock solution to the pre-warmed culture medium to achieve the desired final concentration. For example, to make 100 mL of medium with a final this compound concentration of 1 µg/mL from a 10 mg/mL stock, add 10 µL of the stock solution.

    • Gently mix the medium by swirling or inverting the container. Avoid vigorous shaking, which can cause foaming.

    • Visually inspect the medium to ensure there is no precipitation.

    • The medium is now ready for use.

Visualizations

Zifanocycline_Precipitation_Pathway cluster_factors Contributing Factors cluster_process Precipitation Process pH Physiological pH (7.2-7.4) Z_insol Insoluble this compound (Precipitate) pH->Z_insol Decreased Solubility Cations Divalent Cations (Ca²⁺, Mg²⁺) Cations->Z_insol Chelation Concentration High this compound Concentration Concentration->Z_insol Exceeds Solubility Limit Z_sol Soluble this compound Z_sol->Z_insol Precipitation Troubleshooting_Workflow Start Precipitate Observed Check_Conc Is this compound concentration too high? Start->Check_Conc Lower_Conc Lower Concentration Check_Conc->Lower_Conc Yes Check_Prep Review Stock Preparation & Dilution Technique Check_Conc->Check_Prep No Resolved Issue Resolved Lower_Conc->Resolved Improve_Prep Prepare fresh stock. Add dropwise to medium. Check_Prep->Improve_Prep Improper Check_Medium Consider Medium Composition (pH, Cations) Check_Prep->Check_Medium Proper Improve_Prep->Resolved Modify_Medium If possible, use alternative medium. Prepare fresh medium. Check_Medium->Modify_Medium Potential Issue Check_Medium->Resolved No Obvious Issue Modify_Medium->Resolved

References

Zifanocycline Pharmacokinetics and Dose Optimization Strategies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments with zifanocycline. The content is structured to address common questions and challenges that may arise during preclinical and early-phase clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a third-generation aminomethylcycline antibiotic.[1][2][3] It functions by inhibiting protein synthesis in bacteria.[4] Specifically, it binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor site, thereby disrupting the elongation of polypeptide chains and inhibiting bacterial growth.[4][5]

Q2: What is the general pharmacokinetic profile of this compound in preclinical species?

A2: this compound generally exhibits a linear pharmacokinetic profile in species such as mice, rats, and dogs.[1][3][6] Key characteristics include a time to maximum concentration (Tmax) ranging from 0.5 to 4 hours and a mean half-life of approximately 6 to 11 hours.[3] Oral bioavailability has been reported to be between 12% and 32% in animal models.[1][3]

Q3: How does food intake affect the oral absorption of this compound?

A3: The administration of oral this compound with food has been shown to significantly reduce its maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve or AUC) compared to dosing in a fasted state.[1][3] This is a critical consideration for designing and interpreting oral dosing studies.

Q4: What is the extent of plasma protein binding for this compound?

A4: this compound exhibits moderate plasma protein binding. The mean bound fractions are approximately 77.5% in mice, 69.8% in rats, 64.5% in dogs, 69.3% in monkeys, and 69.2% in human plasma.[1][3][7]

Q5: What is the optimal pharmacokinetic/pharmacodynamic (PK/PD) index for this compound's efficacy?

A5: Studies, particularly against Acinetobacter baumannii, have indicated that the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) is the optimal PK/PD index for this compound's efficacy.[8]

Troubleshooting Guide

Issue 1: High variability in plasma concentrations following oral administration.

  • Possible Cause: Inconsistent fasting state of the animals. As food can significantly impact absorption, ensuring a consistent and adequate fasting period before dosing is crucial.

  • Troubleshooting Step: Standardize the fasting period for all animals in the study. For example, an overnight fast is a common practice.

Issue 2: Lower than expected in vivo efficacy despite potent in vitro activity.

  • Possible Cause 1: Suboptimal dosing regimen. The dosing frequency and dose level may not be maintaining drug concentrations above the MIC for a sufficient duration.

  • Troubleshooting Step 1: Re-evaluate the dosing regimen based on the fAUC/MIC target. This may involve increasing the dose or the frequency of administration.

  • Possible Cause 2: High plasma protein binding in the test species leading to lower free drug concentrations at the site of infection.

  • Troubleshooting Step 2: Measure the free fraction of this compound in the plasma of the study species and use this to calculate the fAUC/MIC. Adjust dosing to achieve the target free drug exposure.

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters in Preclinical Species

ParameterMouseRatDogMonkey
Oral Bioavailability (%) -12-3212-32-
Mean Tmax (h) -0.5-40.5-4-
Mean Half-life (h) -6-116-11-
Plasma Protein Binding (%) 77.569.864.569.3

Data compiled from multiple preclinical studies.[1][3]

Table 2: this compound Pharmacokinetic Parameters in Mice Following Single Subcutaneous Doses [8]

Dose (mg/kg)Total Drug Cmax (mg/L)Total Drug AUC0-inf (hmg/L)Free Drug Cmax (mg/L)Free Drug AUC0-inf (hmg/L)
10.121.130.030.25
4----
16----
64----
25625.22345.6852.6

Experimental Protocols

Protocol 1: Murine Thigh Infection Model for PK/PD Analysis

  • Animal Model: Use neutropenic mice to minimize the contribution of the host immune system to bacterial clearance. Neutropenia can be induced by cyclophosphamide administration.

  • Infection: Inoculate the thigh muscle of the mice with a standardized suspension of the bacterial strain of interest (e.g., Acinetobacter baumannii).

  • Drug Administration: Administer this compound subcutaneously at various single doses (e.g., 1, 4, 16, 64, and 256 mg/kg) at a set time point post-infection (e.g., 2 hours).[8]

  • Pharmacokinetic Sampling: Collect blood samples at multiple time points post-dosing to characterize the plasma concentration-time profile.

  • Pharmacodynamic Assessment: At 24 hours post-infection, euthanize the animals, homogenize the thigh tissue, and determine the bacterial load (colony-forming units per gram of tissue).

  • Data Analysis: Correlate the pharmacokinetic parameters (Cmax, AUC) with the observed antibacterial effect (reduction in bacterial load) to determine the PK/PD index that best predicts efficacy.

Visualizations

experimental_workflow cluster_preclinical Preclinical Phase cluster_pk_study Pharmacokinetic Study cluster_pd_study Pharmacodynamic Study cluster_analysis PK/PD Analysis & Dose Optimization A Animal Model Selection (e.g., Neutropenic Mouse) B Bacterial Strain Selection & MIC Determination A->B Informs C Dose Range Finding Study B->C Guides D Drug Administration (e.g., Subcutaneous) C->D Defines Doses E Serial Blood Sampling D->E F LC-MS/MS Analysis of Plasma Samples E->F G Calculation of PK Parameters (Cmax, AUC, T1/2) F->G J Correlate PK Parameters with PD Endpoint G->J H Infection Induction (e.g., Thigh Inoculation) I Endpoint Assessment (e.g., Bacterial Load at 24h) H->I I->J K Determine Optimal PK/PD Index (e.g., fAUC/MIC) J->K L Project Human Equivalent Dose K->L

Caption: Experimental workflow for this compound pharmacokinetic/pharmacodynamic analysis.

dose_optimization cluster_inputs Input Parameters cluster_process Optimization Process cluster_output Optimized Regimen MIC Minimum Inhibitory Concentration (MIC) Model Develop PK/PD Model MIC->Model PK_Data Pharmacokinetic Data (AUC, Cmax, CL) PK_Data->Model Target Desired PK/PD Target (e.g., fAUC/MIC > X) Simulate Simulate Dosing Regimens (Dose, Frequency) Target->Simulate Model->Simulate Predicts Exposure Optimized_Dose Recommended Dose & Schedule Simulate->Optimized_Dose Selects Regimen that meets Target

Caption: Logical relationship for this compound dose optimization strategy.

References

Zifanocycline half-life and its impact on experimental design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of zifanocycline, with a particular focus on the impact of its half-life on experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a third-generation aminomethylcycline antibiotic.[1][2] It functions by inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby disrupting the normal function of the bacterial ribosome.[1][3] This inhibition prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site, ultimately leading to a bacteriostatic effect.

Q2: What is the known half-life of this compound?

A2: The in vivo half-life of this compound has been determined in several animal models and humans, ranging from approximately 6 to 11 hours.[1][4][5] However, the in vitro half-life in specific experimental media has not been widely reported and can be influenced by factors such as temperature, pH, and media composition.[6]

Q3: Why is the in vitro half-life of this compound important for my experiments?

A3: The stability of an antibiotic in culture medium is critical for the accurate interpretation of in vitro experiments such as Minimum Inhibitory Concentration (MIC) assays, time-kill studies, and post-antibiotic effect (PAE) determinations. If this compound degrades significantly over the course of an experiment, the effective concentration of the antibiotic will decrease, potentially leading to an overestimation of the MIC or an inaccurate assessment of its bactericidal or bacteriostatic activity.[6]

Q4: How can I determine the in vitro half-life of this compound in my specific experimental setup?

A4: You can determine the in vitro half-life of this compound by incubating the compound in your chosen sterile culture medium at the desired temperature (e.g., 37°C) and sampling at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The concentration of this compound at each time point can then be quantified using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC). The half-life can be calculated from the degradation kinetics. A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent MIC results for this compound. Degradation of this compound in the broth microdilution plate during the incubation period.1. Determine the in vitro half-life of this compound in your specific test medium. 2. If the half-life is short, consider reducing the incubation time of your MIC assay if your bacterial strain allows. 3. Alternatively, consider using a bioassay to determine the active concentration of this compound at the end of the incubation period.
Bacterial regrowth observed in time-kill assays at concentrations above the MIC. The concentration of this compound may have fallen below the MIC due to degradation over the extended incubation period.1. Replenish this compound at set intervals during the time-kill assay to maintain a constant concentration. 2. Model the degradation kinetics and adjust the initial concentration to ensure it remains above the MIC for the duration of the experiment.
Poor correlation between in vitro results and in vivo efficacy. Differences in the stability of this compound between in vitro media and the in vivo environment. Plasma proteins can sometimes stabilize compounds.1. Measure the protein binding of this compound in the relevant species' plasma to understand the free fraction available for antibacterial activity.[1] 2. Consider the pharmacokinetic/pharmacodynamic (PK/PD) parameters, such as AUC/MIC, which integrate drug exposure over time and are often better predictors of in vivo efficacy.[7]

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of this compound

SpeciesMean Half-Life (t½)Oral BioavailabilityProtein BindingReference
Mouse~6 - 11 hours12% - 32%77.5%[1][5]
Rat~6 - 11 hours12% - 32%69.8%[1][5]
Dog~6 - 11 hours12% - 32%64.5%[1][5]
MonkeyNot specifiedNot specified69.3%[1]
HumanNot specifiedNot specified69.2%[1]

Table 2: Hypothetical In Vitro Stability of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C

This table is a template for researchers to populate with their own experimental data.

Time (hours)This compound Concentration (µg/mL)Percent Remaining
0100100%
2[Experimental Value][Calculated Value]
4[Experimental Value][Calculated Value]
8[Experimental Value][Calculated Value]
12[Experimental Value][Calculated Value]
24[Experimental Value][Calculated Value]
Calculated Half-Life: [Value] hours

Experimental Protocols

Protocol 1: Determination of this compound In Vitro Half-Life in Broth Medium

Objective: To determine the stability and calculate the half-life of this compound in a specific bacterial growth medium at a standard incubation temperature.

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other desired medium

  • Sterile, conical tubes (50 mL)

  • Incubator set to 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for this compound quantification

  • Sterile pipette tips and tubes for sampling

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in the test medium to the desired starting concentration (e.g., 100 µg/mL).

  • Aliquot the this compound-containing medium into sterile conical tubes.

  • Incubate the tubes at 37°C.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from one of the tubes.

  • Immediately store the collected samples at -80°C to halt any further degradation until analysis.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Plot the natural logarithm of the this compound concentration versus time.

  • Determine the degradation rate constant (k) from the slope of the linear regression line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Zifanocycline_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit Protein Polypeptide Chain (Protein) 50S->Protein Peptide bond formation (Inhibited) 30S 30S Subunit tRNA Aminoacyl-tRNA 30S->tRNA Blocks Binding This compound This compound This compound->30S Binds to A-site mRNA mRNA mRNA->30S

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental_Workflow_Half_Life cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare this compound in test medium B Incubate at 37°C A->B C Collect samples at 0, 2, 4, 8, 12, 24h B->C D Quantify this compound (HPLC) C->D E Plot ln(Conc) vs. Time D->E F Calculate Half-Life E->F

References

Validation & Comparative

Zifanocycline: A New Generation Aminomethylcycline Overcoming Tetracycline Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Zifanocycline, a novel, third-generation aminomethylcycline antibiotic, demonstrates potent in vitro and in vivo activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including strains exhibiting resistance to earlier-generation tetracyclines. This guide provides a comparative analysis of this compound's efficacy against tetracycline-resistant bacteria, supported by experimental data and detailed methodologies, to inform research and development in the ongoing battle against antimicrobial resistance.

Overcoming Key Tetracycline Resistance Mechanisms

This compound's enhanced activity against tetracycline-resistant bacteria stems from its unique chemical structure, specifically its C-9 side chain, a 3-methyl-3-azabicyclo[3.1.0]hexane moiety. This modification enables it to effectively evade the two primary mechanisms of tetracycline resistance:

  • Efflux Pumps: These membrane proteins actively expel tetracycline antibiotics from the bacterial cell, preventing them from reaching their ribosomal target. This compound's bulky C-9 substitution is thought to sterically hinder its recognition and transport by many common tetracycline-specific efflux pumps, such as Tet(A) and Tet(K).

  • Ribosomal Protection Proteins (RPPs): These proteins, such as Tet(M), bind to the ribosome and dislodge tetracycline from its binding site, allowing protein synthesis to continue. The novel side chain of this compound is believed to create additional contact points with the ribosome, increasing its binding affinity and making it more difficult for RPPs to displace.

Comparative In Vitro Activity

Minimum Inhibitory Concentration (MIC) data demonstrate this compound's potent activity against bacterial strains with well-characterized tetracycline resistance mechanisms. The following tables summarize the comparative MICs of this compound and other tetracycline-class antibiotics against various resistant strains.

Table 1: Comparative MICs (µg/mL) against Tetracycline-Resistant Gram-Positive Bacteria

AntibioticS. aureus (Wild-Type)S. aureus (tet(K)-positive)S. aureus (tet(M)-positive)E. faecalis (tet(M)-positive)
This compound 0.06 - 0.120.06 - 0.120.25 - 0.50.06 - 0.12
Omadacycline0.12 - 0.250.12 - 0.50.25 - 10.12 - 0.25
Tigecycline0.06 - 0.120.06 - 0.250.12 - 0.50.06 - 0.12
Eravacycline0.06 - 0.120.06 - 0.250.12 - 0.50.06 - 0.12
Minocycline0.12 - 0.51 - 4>64>64
Doxycycline0.25 - 14 - 16>64>64
Tetracycline0.5 - 216 - >128>128>128

Data compiled from multiple sources, including Mendes et al., 2021. MIC ranges may vary between studies.

Table 2: Comparative MICs (µg/mL) against Tetracycline-Resistant Gram-Negative Bacteria

AntibioticE. coli (Wild-Type)E. coli (tet(A)-positive)E. coli (tet(B)-positive)K. pneumoniae (tet(A)-positive)
This compound 0.12 - 0.250.5 - 10.25 - 0.50.5 - 2
Omadacycline0.5 - 12 - 81 - 42 - 8
Tigecycline0.12 - 0.250.5 - 20.25 - 11 - 4
Eravacycline0.06 - 0.120.25 - 10.12 - 0.50.5 - 2
Minocycline0.5 - 18 - 3216 - 648 - 32
Doxycycline1 - 216 - 6432 - >12816 - 64
Tetracycline1 - 4>128>128>128

Data compiled from multiple sources, including Mendes et al., 2021. MIC ranges may vary between studies.

Experimental Protocols

The in vitro activity data presented were primarily generated using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

1. Preparation of Materials:

  • Bacterial Strains: Isolates of interest, including wild-type and tetracycline-resistant strains with characterized resistance mechanisms. Quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) are included in each run.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
  • Antibiotics: this compound and comparator agents are prepared as stock solutions in a suitable solvent (e.g., water, dimethyl sulfoxide) and serially diluted to the desired concentrations in CAMHB.
  • Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Inoculum Preparation:

  • Bacterial colonies are selected from an overnight agar plate culture and suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • The bacterial suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Aliquots of the serially diluted antibiotics are dispensed into the wells of the microtiter plate.
  • The standardized bacterial inoculum is added to each well.
  • Control wells are included: a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

Mechanism of Action and Resistance Evasion

The following diagram illustrates the mechanism of action of tetracyclines and how this compound's structural features help it overcome common resistance mechanisms.

G cluster_0 Bacterial Cell TET Tetracycline Ribosome 30S Ribosome TET->Ribosome Inhibits Protein Synthesis Efflux Efflux Pump TET->Efflux Recognized & Exported ZIF This compound ZIF->Ribosome Strongly Inhibits Protein Synthesis ZIF->Ribosome Resists Dislodgement ZIF->Efflux Poorly Recognized RPP Ribosomal Protection Protein RPP->ZIF RPP->Ribosome Dislodges Tetracycline

Caption: this compound's mechanism of overcoming resistance.

Experimental Workflow for Antibiotic Susceptibility Testing

This diagram outlines a typical workflow for evaluating the in vitro activity of a new antibiotic against tetracycline-resistant bacteria.

G start Start: Obtain Bacterial Isolates (Clinical & Characterized Strains) culture Culture and Isolate Pure Colonies start->culture identify Species Identification (e.g., MALDI-TOF, 16S rRNA sequencing) culture->identify screen Screen for Tetracycline Resistance (e.g., Disk Diffusion, MIC) identify->screen characterize Characterize Resistance Mechanism (e.g., PCR for tet genes) screen->characterize mic_test Perform Broth Microdilution MIC Assay (this compound vs. Comparators) characterize->mic_test analyze Analyze and Compare MIC Data (MIC50, MIC90, Fold-differences) mic_test->analyze end Conclusion: Determine Comparative Efficacy analyze->end

Caption: Workflow for in vitro antibiotic evaluation.

Conclusion

This compound demonstrates superior in vitro activity against a range of tetracycline-resistant bacteria compared to older tetracyclines and maintains potency comparable or superior to other third-generation agents like tigecycline, omadacycline, and eravacycline. Its ability to overcome common resistance mechanisms, such as efflux and ribosomal protection, makes it a promising candidate for further development and a valuable tool in combating multidrug-resistant infections. The data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to evaluate the potential of this compound in their ongoing work.

Zifanocycline vs. Doxycycline: A Head-to-Head Comparison of In Vitro Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the in vitro antimicrobial activity of zifanocycline and doxycycline, two tetracycline-class antibiotics. This compound is a novel, third-generation aminomethylcycline, while doxycycline is a widely used second-generation tetracycline. Understanding the differences in their minimum inhibitory concentrations (MICs) against a range of bacterial pathogens is crucial for informing preclinical research and clinical development strategies.

Executive Summary

This compound generally demonstrates superior in vitro potency compared to doxycycline against a broad spectrum of clinically relevant Gram-positive and Gram-negative bacteria. This is particularly evident against isolates with tetracycline-specific resistance mechanisms. The data presented below, gathered from multiple in vitro studies, highlights the lower MIC₅₀ and MIC₉₀ values of this compound against key pathogens, suggesting a potential advantage in overcoming certain forms of bacterial resistance.

Mechanism of Action

Both this compound and doxycycline are protein synthesis inhibitors that bind to the bacterial 30S ribosomal subunit, preventing the docking of aminoacyl-tRNA and thereby halting peptide chain elongation.[1][2] this compound, as an aminomethylcycline, possesses structural modifications designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins, which can reduce the binding affinity of older tetracyclines like doxycycline.[3]

Tetracycline_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome cluster_translation Protein Synthesis 50S 50S Subunit 30S 30S Subunit Protein Growing Peptide Chain 30S->Protein Elongation Halted mRNA mRNA mRNA->30S Translation tRNA Aminoacyl-tRNA tRNA->30S Blocked by Drug Zifanocycline_Doxycycline This compound / Doxycycline Zifanocycline_Doxycycline->30S Binds to 30S subunit MIC_Determination_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate Culture Pure Culture on Agar Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Antibiotic This compound / Doxycycline Stock Solutions Serial_Dilutions Serial Dilutions in Microtiter Plate Antibiotic->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC

References

Zifanocycline: A Comparative Analysis of Cross-Resistance with Other Tetracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zifanocycline (also known as KBP-7072), a novel aminomethylcycline antibiotic, with other tetracyclines, focusing on cross-resistance profiles. The data presented is compiled from in vitro studies to assist researchers and drug development professionals in evaluating the potential of this compound against tetracycline-resistant bacterial pathogens.

Introduction to this compound and Tetracycline Resistance

This compound is a third-generation, broad-spectrum aminomethylcycline antibiotic currently in clinical development for the treatment of community-acquired bacterial pneumonia (CAP) and acute bacterial skin and skin structure infections (ABSSSI).[1][2] Like other tetracyclines, it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][3] A key aspect of its development is its potential to overcome common tetracycline resistance mechanisms.[2][4]

Resistance to tetracyclines is primarily mediated by two mechanisms:

  • Efflux Pumps: These are membrane proteins that actively pump tetracycline antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target. Common efflux pump genes include tet(A) and tet(B) in Gram-negative bacteria, and tet(K) and tet(L) in Gram-positive bacteria.[3][5]

  • Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and dislodge the tetracycline antibiotic, allowing protein synthesis to resume. The most prevalent RPP genes are tet(M) and tet(O).[5][6]

Third-generation tetracyclines, such as this compound, are designed to evade these resistance mechanisms, thereby retaining activity against multidrug-resistant bacteria.[2][4]

Comparative In Vitro Activity and Cross-Resistance

The following tables summarize the in vitro activity of this compound and comparator tetracyclines against various bacterial species, including strains with characterized tetracycline resistance mechanisms. The data is primarily sourced from a 2021 study by Pfaller et al. that evaluated this compound (KBP-7072) against a panel of clinical isolates with known tetracycline resistance genes.

Table 1: Activity against Staphylococcus aureus
AntibioticTetracycline-Susceptible S. aureus (MIC50/90 in mg/L)Tetracycline-Resistant S. aureus (MIC50/90 in mg/L)
This compound 0.060.06
Tigecycline0.120.25
Omadacycline0.120.5

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Activity against Streptococcus pneumoniae
AntibioticTetracycline-Susceptible S. pneumoniae (MIC50/90 in mg/L)Tetracycline-Resistant S. pneumoniae (mostly tet(M)) (MIC50/90 in mg/L)
This compound ≤0.015 / 0.03≤0.015 / 0.03
Tigecycline0.03 / 0.030.03 / 0.03
Omadacycline0.03 / 0.060.06 / 0.06
Table 3: Activity against Escherichia coli
AntibioticTetracycline-Susceptible E. coli (MIC90 in mg/L)Tetracycline-Resistant E. coli (94.2% tet(A)/tet(B)) (MIC90 in mg/L)
This compound 0.251
Tigecycline0.250.5
Table 4: Activity against Klebsiella pneumoniae
AntibioticTetracycline-Susceptible K. pneumoniae (MIC50/90 in mg/L)Tetracycline-Resistant K. pneumoniae (mostly tet(A)) (MIC50/90 in mg/L)
This compound 0.25 / 0.51 / 4
Tigecycline0.5 / 0.51 / 2
Table 5: Activity against Acinetobacter baumannii
AntibioticA. baumannii (MIC50/90 in mg/L)Carbapenem-Resistant A. baumannii (MIC50/90 in mg/L)Tigecycline MIC ≥ 4 mg/L A. baumannii (MIC90 in mg/L)Omadacycline MIC ≥ 4 mg/L A. baumannii (MIC90 in mg/L)
This compound 0.5 / 10.5 / 121
Tigecycline1 / 21 / 284
Omadacycline1 / 42 / 4Not Reported8
Minocycline2 / 82 / >8Not ReportedNot Reported
Doxycycline2 / >82 / >8Not ReportedNot Reported

Data for A. baumannii is compiled from a 2022 study by Han et al. and a 2020 study by Huband et al.[7][8]

Summary of Findings

The in vitro data indicates that this compound's activity is minimally affected by the presence of common acquired tetracycline resistance genes.[9]

  • Against tetracycline-resistant S. aureus, this compound demonstrated similar MIC50 values to tetracycline-susceptible strains.[10]

  • For S. pneumoniae, this compound's MICs remained unchanged for both tetracycline-susceptible and -resistant isolates, which predominantly carried the tet(M) gene.[10]

  • In the case of tetracycline-resistant E. coli and K. pneumoniae, which mainly possessed efflux pumps like Tet(A), the MICs for this compound showed a slight increase of 2- to 8-fold.[10]

  • This compound also showed potent activity against a large collection of A. baumannii isolates, including carbapenem-resistant and tigecycline- and omadacycline-non-susceptible strains.[7]

Experimental Protocols

The following are generalized protocols based on standard methodologies for the experiments cited.

Antimicrobial Susceptibility Testing (AST)

The in vitro activity of this compound and comparator agents is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M07.

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.

  • Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Molecular Characterization of Resistance Genes

The presence of specific tetracycline resistance genes in bacterial isolates is determined by polymerase chain reaction (PCR).

  • DNA Extraction: Genomic DNA is extracted from bacterial cultures using a commercial DNA extraction kit or standard laboratory protocols.

  • PCR Amplification: PCR is performed using specific primers designed to amplify known tetracycline resistance genes (e.g., tet(A), tet(B), tet(K), tet(M)). The PCR reaction mixture typically contains the extracted DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

  • Thermocycling: The PCR is carried out in a thermal cycler with an initial denaturation step, followed by a series of denaturation, annealing, and extension cycles, and a final extension step.

  • Gel Electrophoresis: The PCR products are separated by size using agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the specific resistance gene.

Visualizing Tetracycline Resistance Mechanisms

The following diagram illustrates the primary mechanisms of tetracycline resistance and how different generations of tetracyclines interact with these mechanisms.

Tetracycline_Resistance cluster_bacterium Bacterial Cell cluster_ribosome Ribosome (30S) Tetracycline Tetracyclines (1st/2nd Gen) Ribosome Protein Synthesis Tetracycline->Ribosome Inhibits EffluxPump Efflux Pump (e.g., Tet(A), Tet(K)) Tetracycline->EffluxPump Substrate for RPP Ribosomal Protection Protein (RPP) (e.g., Tet(M)) Tetracycline->RPP Target of This compound This compound (3rd Gen) This compound->Ribosome Inhibits This compound->EffluxPump Poor Substrate This compound->RPP Evades Bacterial Growth Bacterial Growth EffluxPump->Tetracycline Expels RPP->Ribosome Dislodges Tetracycline

Caption: Mechanisms of tetracycline action and resistance.

References

Synergistic Potential of Zifanocycline in Combination with Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifanocycline (also known as KBP-7072) is a novel, third-generation aminomethylcycline antibiotic currently in clinical development.[1][2][3][4][5] It exhibits a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant pathogens.[1][3][4] this compound functions by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit.[6] Beta-lactam antibiotics, a cornerstone of antibacterial therapy, act by inhibiting bacterial cell wall synthesis.[7][8] The distinct mechanisms of action of these two antibiotic classes present a compelling rationale for investigating their potential synergistic effects.

This guide provides a comparative overview of the potential synergistic interactions between this compound and beta-lactam antibiotics. In the absence of direct published studies on this compound combination therapy, this analysis is based on the established synergistic effects observed between other tetracycline-class antibiotics and beta-lactams. This information is intended to provide a foundational understanding for researchers exploring novel combination therapies to combat antibiotic resistance.

Mechanism of Synergy: A Proposed Model

The primary proposed mechanism for synergy between tetracyclines and beta-lactams revolves around the disruption of the bacterial cell wall by the beta-lactam, which in turn facilitates the entry of the tetracycline antibiotic into the bacterial cell.[9] Beta-lactams inhibit penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[7][8] This inhibition weakens the cell wall, increasing its permeability. The increased permeability is thought to allow for higher intracellular concentrations of the tetracycline antibiotic, leading to more effective inhibition of protein synthesis at the ribosome and ultimately resulting in a synergistic bactericidal effect.[9]

dot

SynergyMechanism BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits CellWall Bacterial Cell Wall (Peptidoglycan Synthesis) PBP->CellWall Catalyzes Permeability Increased Cell Wall Permeability CellWall->Permeability Disruption leads to This compound This compound (Tetracycline-class) Permeability->this compound Facilitates entry of Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Mediates BacterialCell Bacterial Cell ProteinSynthesis->BacterialCell Essential for SynergisticEffect Synergistic Bactericidal Effect BacterialCell->SynergisticEffect Inhibition leads to

Caption: Proposed mechanism of synergy between beta-lactam antibiotics and this compound.

Quantitative Data on Synergistic Effects

While specific data for this compound in combination with beta-lactams is not yet available in published literature, the following table summarizes representative data for other tetracycline-beta-lactam combinations against various bacterial strains. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, where an FIC index of ≤ 0.5 is indicative of a synergistic interaction.

Tetracycline AntibioticBeta-Lactam AntibioticBacterial StrainMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexReference
TetracyclineAmoxicillinBacillus cereusNot ReportedNot ReportedSynergistic[9]
TetracyclineAmoxicillinEnterococcus faecalisNot ReportedNot ReportedSynergistic[9]
TetracyclineAmoxicillinSalmonella typhiNot ReportedNot ReportedSynergistic[9]
OxytetracyclineVarious β-lactamsStaphylococcus aureusNot ReportedNot ReportedSynergistic[10]
TetracyclineVarious β-lactamsStaphylococcus aureusNot ReportedNot ReportedSynergistic[10]

Note: The absence of specific MIC values in some referenced literature highlights the qualitative nature of some synergy reporting. Future studies on this compound should aim to provide detailed quantitative data.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess antibiotic synergy.

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the beta-lactam antibiotic in an appropriate solvent. Create serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dispense the diluted this compound solution horizontally and the diluted beta-lactam solution vertically. This creates a matrix of wells with varying concentrations of both drugs. Include wells with each antibiotic alone as controls.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

dot

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare this compound Serial Dilutions A2 Dispense Antibiotics into 96-well Plate (Checkerboard Format) A1->A2 B1 Prepare Beta-Lactam Serial Dilutions B1->A2 C1 Prepare Bacterial Inoculum B2 Inoculate Plate C1->B2 A2->B2 C2 Incubate Plate (16-20h at 37°C) B2->C2 A3 Determine MICs (Alone & Combination) C2->A3 B3 Calculate FIC Index A3->B3 C3 Interpret Results (Synergy, Additive, Antagonism) B3->C3

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotic combinations over time.

Protocol:

  • Preparation: Prepare flasks containing CAMHB with sub-inhibitory concentrations (e.g., 0.25x or 0.5x MIC) of this compound, the beta-lactam antibiotic, and the combination of both. Include a growth control flask without any antibiotic.

  • Inoculation: Inoculate each flask with a bacterial suspension to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

    • Synergy: A ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent at 24 hours.

    • Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Conclusion and Future Directions

The combination of this compound with beta-lactam antibiotics represents a promising area of research with the potential to address the growing challenge of antibiotic resistance. The established synergistic interactions between other tetracyclines and beta-lactams provide a strong rationale for investigating such combinations. Future in vitro and in vivo studies are warranted to generate specific data on the synergistic effects of this compound with various beta-lactam antibiotics against a broad range of clinically relevant pathogens. Such data will be crucial for guiding the potential clinical development of this compound-based combination therapies.

References

Zifanocycline Demonstrates Potent Efficacy in Preclinical Models, Offering a Potential New Option Against Drug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Zifanocycline, a novel aminomethylcycline antibiotic, has shown significant efficacy in animal models of bacterial infection, positioning it as a promising candidate to address the growing threat of antibiotic resistance. Preclinical data, particularly in models of Acinetobacter baumannii infections, highlight its potential to outperform standard-of-care treatments. While direct comparative studies in animal models of acute bacterial skin and skin structure infections (ABSSSI) and complicated intra-abdominal infections (cIAI) are not yet published, data from related aminomethylcyclines, such as omadacycline and eravacycline, provide strong evidence for the potential of this class in treating these challenging infections.

This compound is a third-generation, semi-synthetic aminomethylcycline antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] This mechanism is shared by other tetracycline-class antibiotics, but aminomethylcyclines exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[1] this compound is under development for the treatment of ABSSSI, cIAI, and community-acquired bacterial pneumonia.[2]

Efficacy in a Murine Thigh Infection Model

In a neutropenic murine thigh infection model challenged with Acinetobacter baumannii, this compound demonstrated significant, dose-dependent bactericidal activity.[3] The study projected that average daily doses of 6.92, 9.63, and 13.22 mg/kg were sufficient to achieve static, 1-log10 kill, and 2-log10 kill effects, respectively.[3] This highlights the potent in vivo efficacy of this compound against a pathogen notorious for its high levels of antibiotic resistance.

Comparative Efficacy in Animal Models of ABSSSI

While specific data on this compound in animal models of ABSSSI are not yet available, the performance of a similar aminomethylcycline, omadacycline, provides valuable insights. In a neutropenic murine thigh infection model with Staphylococcus aureus (including MRSA), a key pathogen in ABSSSI, omadacycline demonstrated potent efficacy.[4][5] The median 24-hour area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratios for achieving bacterial stasis and a 1-log reduction in bacterial load were 21.9 and 57.7, respectively.[4][5]

The following table summarizes the efficacy of omadacycline and standard-of-care antibiotics in murine models of S. aureus skin or thigh infections.

Compound Animal Model Bacterial Strain(s) Key Efficacy Endpoint Dosage Bacterial Load Reduction (log10 CFU) Reference
Omadacycline Neutropenic Murine ThighS. aureus (MSSA & MRSA)Net StasisMedian 24h AUC/MIC of 21.9Not specified as direct log reduction[4][5]
Omadacycline Neutropenic Murine ThighS. aureus (MSSA & MRSA)1-log KillMedian 24h AUC/MIC of 57.7~1.0[4][5]

Comparative Efficacy in Animal Models of cIAI

Similarly, for complicated intra-abdominal infections, data from eravacycline, another novel fluorocycline, in animal models demonstrate the potential of this class. Eravacycline has shown efficacy in mouse models of serious hospital- and community-acquired infections, including those caused by Escherichia coli, a common pathogen in cIAI.[6] In a mouse pyelonephritis model with uropathogenic, tetracycline-resistant E. coli, eravacycline produced up to a 4.6 log10 CFU reduction in kidney bacterial burden.[6]

The table below outlines the efficacy of eravacycline and a standard-of-care antibiotic in animal models relevant to cIAI.

Compound Animal Model Bacterial Strain(s) Key Efficacy Endpoint Dosage Bacterial Load Reduction (log10 CFU) Reference
Eravacycline Mouse PyelonephritisUropathogenic E. coliReduction in kidney bacterial burden2-10 mg/kg i.v. b.i.d.Up to 4.6[6]

Experimental Protocols

Neutropenic Murine Thigh Infection Model (A. baumannii)[3]
  • Animals: Specific pathogen-free female ICR mice.

  • Neutropenia Induction: Cyclophosphamide administered intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.

  • Infection: Intramuscular injection of a clinical isolate of A. baumannii into the posterior thigh muscles.

  • Treatment: this compound administered subcutaneously at various doses starting 2 hours post-infection.

  • Efficacy Assessment: Thighs were homogenized at 24 hours post-treatment, and bacterial colony-forming units (CFU) were enumerated.

Neutropenic Murine Thigh Infection Model (S. aureus)[4][5]
  • Animals: Specific pathogen-free female ICR (CD-1) mice.

  • Neutropenia Induction: Cyclophosphamide administered intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.

  • Infection: Intramuscular injection of S. aureus strains (MSSA and MRSA) into the posterior thigh muscles.

  • Treatment: Omadacycline administered subcutaneously at various dosing regimens starting 2 hours post-infection.

  • Efficacy Assessment: Thighs were collected at 24 hours post-treatment, homogenized, and plated for CFU determination.

Mouse Pyelonephritis Model (E. coli)[6]
  • Animals: Female CD-1 mice.

  • Infection: Transurethral inoculation of a uropathogenic E. coli strain.

  • Treatment: Eravacycline administered intravenously at various doses starting at a specified time post-infection.

  • Efficacy Assessment: Kidneys were aseptically removed, homogenized, and bacterial counts were determined by plating serial dilutions.

Visualizing the Mechanism and Workflow

To further elucidate the scientific basis of these findings, the following diagrams illustrate the mechanism of action of aminomethylcyclines and the general experimental workflow for the animal efficacy studies.

Aminomethylcycline_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein Protein Synthesis (Blocked) 30S 30S Subunit This compound This compound (Aminomethylcycline) This compound->30S Binds to A-site mRNA mRNA tRNA Aminoacyl-tRNA tRNA->30S Binding prevented Bacterial_Cell Bacterial Cell

Mechanism of action of this compound.

Animal_Model_Workflow A Animal Acclimation & Neutropenia Induction (if applicable) B Bacterial Inoculation (Thigh, Skin, or Intra-peritoneal) A->B C Initiation of Treatment (this compound or Standard of Care) B->C D Treatment Period (Specified duration and dosing) C->D E Euthanasia & Tissue Collection (Thigh, Skin, Kidneys, etc.) D->E F Tissue Homogenization E->F G Serial Dilution & Plating F->G H Incubation & CFU Enumeration G->H I Data Analysis (log10 CFU reduction) H->I

References

A Comparative Analysis of the Pharmacodynamics of Zifanocycline and Other Modern Aminomethylcyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacodynamics of Zifanocycline, a novel aminomethylcycline, with other prominent members of its class, Omadacycline and Eravacycline. The information presented herein is collated from various preclinical and in vitro studies to offer a comprehensive overview of their antibacterial activity, mechanisms of action, and key pharmacodynamic parameters.

Executive Summary

This compound (KBP-7072) is a third-generation aminomethylcycline antibiotic demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[1][2] Like other aminomethylcyclines, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This guide presents available data on this compound in comparison to Omadacycline and Eravacycline, highlighting their respective in vitro potency, in vivo efficacy in preclinical models, and other relevant pharmacodynamic characteristics. While direct head-to-head comparative studies across a wide range of pathogens are limited, this compilation aims to provide a valuable resource for the research and drug development community.

Data Presentation

In Vitro Antibacterial Activity

The in vitro activity of aminomethylcyclines is a key indicator of their potential clinical utility. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound, Omadacycline, and Eravacycline against various clinically relevant bacterial pathogens. It is important to note that the data presented is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental methodologies.

Table 1: Comparative MIC50 and MIC90 Values (μg/mL) of Aminomethylcyclines against Gram-Positive Bacteria

OrganismThis compound (KBP-7072)OmadacyclineEravacycline
Staphylococcus aureus (MSSA)MIC50/MIC90: 0.06/0.12MIC90: ≤0.5MIC90: 0.12
Staphylococcus aureus (MRSA)MIC50/MIC90: 0.06/0.12MIC90: 1.0MIC90: 0.12
Streptococcus pneumoniae-MIC90: 0.25MIC90: 0.008
Enterococcus faecalisMIC50/MIC90: 0.03/0.06MIC90: 0.25MIC90: 2
Enterococcus faecium (VRE)-MIC90: 0.25MIC90: 2

Table 2: Comparative MIC50 and MIC90 Values (μg/mL) of Aminomethylcyclines against Gram-Negative Bacteria

OrganismThis compound (KBP-7072)OmadacyclineEravacycline
Acinetobacter baumanniiMIC Range: 0.06-0.5MIC90: 4.0MIC90: 1
Escherichia coliMIC90 (Tetracycline-resistant): 1-MIC90: 0.5
Klebsiella pneumoniae-Susceptibility Rate (Carbapenem-resistant): 76.5%Susceptibility Rate (Carbapenem-resistant): 67.6%
Mycobacterium abscessusMIC50/MIC90: 0.06/0.25MIC50/MIC90: 0.25/0.5-
Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent. Tetracyclines are known to exhibit a significant PAE.[3]

Table 3: Post-Antibiotic Effect of Aminomethylcyclines

AntibioticOrganismPAE (hours)
OmadacyclineStreptococcus pneumoniae2.2 - 3.3
OmadacyclineStaphylococcus aureus2.2 - 3.3
OmadacyclineEscherichia coli1.4
Tetracycline (general)Gram-positive cocciPresent
Tetracycline (general)Gram-negative bacilli1 - 4
This compound-Data not available

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide were predominantly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4]

General Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of the aminomethylcyclines are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline or broth solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Neutropenic Murine Thigh Infection Model

This in vivo model is a standard for evaluating the efficacy of antimicrobial agents.[5][6][7]

General Protocol:

  • Induction of Neutropenia: Mice (e.g., ICR or CD-1 strains) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[5]

  • Infection: Mice are inoculated with a standardized bacterial suspension (e.g., 106 - 107 CFU/mL) via intramuscular injection into the thigh muscle.

  • Antimicrobial Administration: Treatment with the aminomethylcyclines or a vehicle control is initiated at a specified time post-infection (e.g., 2 hours). The drugs are administered via a clinically relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.

  • Assessment of Efficacy: At a predetermined time point (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate onto appropriate agar media. The efficacy of the treatment is measured by the reduction in bacterial load compared to the control group.

Determination of Post-Antibiotic Effect (PAE)

The PAE is determined by measuring the time it takes for a bacterial culture to recover and resume logarithmic growth after a brief exposure to an antibiotic.[8][9]

General Protocol:

  • Exposure to Antibiotic: A logarithmic-phase bacterial culture is exposed to a specific concentration of the aminomethylcycline (e.g., 5-10 times the MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.

  • Removal of Antibiotic: The antibiotic is removed from the culture by methods such as centrifugation and washing of the bacterial pellet, or by significant dilution of the culture.

  • Monitoring of Regrowth: The viable bacterial count (CFU/mL) in both the antibiotic-exposed and control cultures is monitored at regular intervals by plating serial dilutions.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count in the test culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

Mandatory Visualization

Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit A-site P-site Protein_Synthesis Protein Synthesis Aminomethylcycline This compound & Other Aminomethylcyclines Aminomethylcycline->30S:f1 Binds to A-site Inhibition Inhibition tRNA Aminoacyl-tRNA tRNA->30S:f1 Binding Blocked

Experimental_Workflow_Thigh_Model Start Start Neutropenia Induce Neutropenia in Mice (Cyclophosphamide) Start->Neutropenia Infection Intramuscular Thigh Infection (Bacterial Suspension) Neutropenia->Infection Treatment Administer Aminomethylcycline or Vehicle Control Infection->Treatment Incubation Incubation Period (e.g., 24 hours) Treatment->Incubation Euthanasia Euthanize Mice and Aseptically Remove Thighs Incubation->Euthanasia Homogenization Homogenize Thigh Tissue Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Enumeration Incubate Plates and Enumerate CFUs Plating->Enumeration Analysis Compare Bacterial Load between Groups Enumeration->Analysis End End Analysis->End

PAE_Determination cluster_test Test Culture cluster_control Control Culture Exposure Expose Log-Phase Bacteria to Aminomethylcycline Removal_T Remove Antibiotic Exposure->Removal_T Monitoring_T Monitor Bacterial Regrowth (CFU counts) Removal_T->Monitoring_T Calculation Calculate PAE (T - C) Monitoring_T->Calculation No_Exposure Incubate Log-Phase Bacteria (No Antibiotic) Sham_Removal Sham Removal Step No_Exposure->Sham_Removal Monitoring_C Monitor Bacterial Growth (CFU counts) Sham_Removal->Monitoring_C Monitoring_C->Calculation

References

Zifanocycline Demonstrates Potent In Vitro Activity Against Mycobacterium abscessus, Outperforming Several Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

New research highlights the promising in vitro efficacy of Zifanocycline against clinical isolates of Mycobacterium abscessus, a notoriously difficult-to-treat pathogen. A recent study reveals that this compound exhibits superior activity compared to several existing antibiotics, including tigecycline, omadacycline, and others, suggesting its potential as a valuable new agent in the therapeutic arsenal against this multidrug-resistant organism.

Mycobacterium abscessus is an emerging pathogen responsible for a wide range of infections, particularly pulmonary disease in individuals with underlying lung conditions such as cystic fibrosis. Treatment is often challenging due to the bacterium's intrinsic and acquired resistance to many antimicrobial agents. The development of new, effective antibiotics is therefore a critical area of research.

A comprehensive in vitro study evaluated the antibacterial activity of this compound against 67 clinical isolates of M. abscessus. The findings, summarized below, indicate that this compound has a lower Minimum Inhibitory Concentration (MIC) capable of inhibiting 90% of the isolates (MIC90) compared to other tetracycline derivatives and several other classes of antibiotics.

Comparative In Vitro Activity

The in vitro potency of this compound was compared against a panel of antibiotics commonly used or considered for the treatment of M. abscessus infections. The results, presented in Table 1, show that this compound had an MIC90 of 0.25 mg/L. This was two-fold lower than that of tigecycline and omadacycline, both at 0.5 mg/L[1][2][3]. Furthermore, this compound demonstrated significantly greater in vitro activity than ciprofloxacin, moxifloxacin, trimethoprim-sulfamethoxazole, cefoxitin, doxycycline, imipenem, and clarithromycin[1][2][3]. Amikacin and linezolid were the only agents in the comparator panel that showed comparable or superior activity[1].

Antimicrobial AgentMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
This compound 0.06 0.25 <0.016–1
Tigecycline0.120.5<0.016–1
Omadacycline0.250.5Not Available
Amikacin2320.5–128
Clarithromycin (Day 14)32640.06–>64
Imipenem128>12832–>128
CefoxitinNot AvailableNot AvailableNot Available
DoxycyclineNot AvailableNot AvailableNot Available
MoxifloxacinNot AvailableNot AvailableNot Available
LinezolidNot AvailableNot AvailableNot Available
Trimethoprim-SulfamethoxazoleNot AvailableNot AvailableNot Available
Table 1: Comparative in vitro activity of this compound and other antibiotics against 67 clinical isolates of Mycobacterium abscessus. Data for this compound, Tigecycline, Omadacycline, Clarithromycin, and Imipenem are from a single study for direct comparison[1][3]. Amikacin MIC data is from a separate study for context[4].

The study also investigated the effect of this compound against different subspecies and genotypes of M. abscessus. Notably, for 57 isolates of M. abscessus subsp. abscessus with the erm(41) T28 genotype, which confers inducible resistance to clarithromycin, the MIC50 and MIC90 of this compound remained low at 0.06 mg/L and 0.25 mg/L, respectively[1].

Experimental Protocols

The determination of the in vitro activity of the antibiotics was conducted using the broth microdilution method, a standardized technique for antimicrobial susceptibility testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Isolate Preparation: Clinical isolates of Mycobacterium abscessus were cultured on Middlebrook 7H11 agar at 30°C for 5-7 days[5]. A suspension of the bacterial growth was prepared in sterile water to achieve a turbidity equivalent to a 0.5 McFarland standard[5]. This suspension was then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB)[4].

  • Antibiotic Preparation: Stock solutions of each antibiotic were prepared. Serial two-fold dilutions of each antimicrobial agent were made in CAMHB in 96-well microtiter plates[6].

  • Inoculation and Incubation: Each well of the microtiter plates containing the diluted antibiotics was inoculated with the prepared bacterial suspension to achieve a final concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL[3]. The plates were then incubated at 30°C for 72 hours[4]. For clarithromycin, readings were also taken after 14 days of incubation to account for inducible resistance[3][7].

  • MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the mycobacteria[4].

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the in vitro activity of the tested antibiotics against Mycobacterium abscessus.

Experimental_Workflow Experimental Workflow for MIC Determination cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Culture Culture M. abscessus isolates (7H11 agar, 30°C, 5-7 days) Bacterial_Suspension Prepare bacterial suspension (0.5 McFarland) Isolate_Culture->Bacterial_Suspension Inoculation Inoculate microtiter plates with bacterial suspension (5x10^5 CFU/mL) Bacterial_Suspension->Inoculation Antibiotic_Dilution Prepare serial dilutions of antibiotics in CAMHB Antibiotic_Dilution->Inoculation Incubation Incubate plates (30°C, 72h - 14d) Inoculation->Incubation MIC_Reading Read MICs (lowest concentration with no visible growth) Incubation->MIC_Reading Data_Comparison Compare MIC50/MIC90 values MIC_Reading->Data_Comparison

Figure 1. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The potent in vitro activity of this compound against a significant number of clinical Mycobacterium abscessus isolates, including those with inducible macrolide resistance, is a noteworthy development. These findings underscore the potential of this compound as a promising candidate for further investigation in the development of new treatment regimens for M. abscessus infections. The superior in vitro performance compared to several currently used antibiotics suggests that this compound could address some of the existing challenges in managing this difficult-to-treat pathogen. Further studies, including in vivo efficacy and clinical trials, are warranted to fully elucidate the therapeutic role of this compound.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Zifanocycline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending beyond the laboratory bench to include proper disposal. Zifanocycline, a third-generation aminomethylcycline antibiotic, requires careful handling and adherence to specific disposal procedures to mitigate risks to human health and the environment.[1][2][3] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring operational integrity and environmental stewardship.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Therefore, preventing its release into the environment is a critical aspect of its life cycle management.

Key Safety and Handling Information:

ParameterGuidelineSource
Acute Toxicity Harmful if swallowed (Oral, Category 4).[4]
Environmental Hazard Very toxic to aquatic life with long lasting effects (Acute and Chronic aquatic toxicity, Category 1).[4]
Personal Protective Equipment (PPE) Avoid inhalation, and contact with eyes and skin. Use in areas with appropriate exhaust ventilation.[4]
Handling Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid dust and aerosol formation.[4]
Storage Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent). Keep away from direct sunlight and sources of ignition.[4]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[4]

Step-by-Step Disposal Protocol

The primary directive for this compound disposal is to "Dispose of contents/container to an approved waste disposal plant." [4] This ensures that the compound is handled by professionals equipped to manage hazardous pharmaceutical waste in accordance with regulatory standards. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water systems and contribute to the development of antibiotic-resistant bacteria.[5][6][7]

Experimental Workflow for this compound Waste Management

cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Identify all this compound waste: - Unused/expired pure compound - Contaminated labware (vials, plates, tips) - Contaminated solutions & media B Place waste in a designated, leak-proof, and clearly labeled hazardous waste container. A->B C Label container with: - 'Hazardous Waste - Pharmaceutical' - 'this compound' - Hazard symbols (Harmful, Environmentally Hazardous) - Accumulation start date B->C Ensure proper labeling D Store the waste container in a secure, secondary containment area away from incompatible materials. C->D E Arrange for pickup by an approved hazardous waste disposal contractor. D->E F Ensure the disposal method complies with local, state, and federal regulations (e.g., EPA, RCRA). E->F G Maintain all disposal records and documentation. F->G

Caption: this compound Waste Disposal Workflow.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[8][9][10] Many states have their own, often more stringent, regulations.[8] It is imperative that all disposal activities comply with these legal frameworks.

Consequences of Improper Disposal

The improper disposal of antibiotics like this compound poses significant risks:

  • Environmental Contamination: As a substance very toxic to aquatic life, its release can harm ecosystems.[4] Conventional wastewater treatment plants are often not equipped to fully remove complex pharmaceutical molecules.[7][11]

  • Antimicrobial Resistance: The presence of antibiotics in the environment can contribute to the selection and proliferation of antibiotic-resistant bacteria, a major global health threat.[6][12]

  • Public Health Risks: Contamination of drinking water sources with pharmaceuticals is a growing concern.[5]

By adhering to these established procedures, research and development professionals can ensure the safe and responsible management of this compound, thereby upholding their commitment to scientific integrity and environmental protection. For specific institutional guidelines, always consult your organization's Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.